Ethyl 2-amino-1-benzothiophene-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-amino-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASJEQIJMDBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351399 | |
| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-95-7 | |
| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-1-benzothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-Amino-1-Benzothiophene-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-Amino-1-Benzothiophene-3-Carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves a two-step process: the initial formation of a tetrahydrobenzothiophene derivative via the Gewald reaction, followed by an aromatization step to yield the final product.
Core Synthesis Pathway
The most prevalent and efficient method for synthesizing the benzothiophene core of the target molecule is the Gewald reaction, a one-pot multicomponent reaction. This is followed by a dehydrogenation (aromatization) step to form the final aromatic product.
Step 1: Gewald Reaction for Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
The Gewald reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes. In this specific application, cyclohexanone, ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a basic catalyst, such as morpholine, to yield Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[1][2]
Reaction Mechanism:
The mechanism of the Gewald reaction is well-established and proceeds through several key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate. The base (e.g., morpholine) deprotonates the α-carbon of ethyl cyanoacetate, forming a carbanion which then attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields a stable α,β-unsaturated cyanoester intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the cyanoester.
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to form the stable 2-aminothiophene ring system.
Caption: The Gewald reaction mechanism for the synthesis of the tetrahydrobenzothiophene intermediate.
Experimental Protocol:
A typical experimental procedure for the Gewald reaction is as follows:[1]
| Reagent/Solvent | Molar Equivalent/Volume |
| Cyclohexanone | 1.0 eq |
| Ethyl Cyanoacetate | 1.0 eq |
| Elemental Sulfur | 1.0 eq |
| Morpholine | 1.0 eq |
| Methanol | Solvent |
Procedure:
-
To a stirred mixture of cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol, morpholine (1.0 eq) is added dropwise at room temperature.
-
The reaction mixture is then heated to 45-50 °C and stirred for several hours.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-85% | [1] |
| Melting Point | 118-119 °C | [1] |
Step 2: Aromatization of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
The second crucial step is the dehydrogenation (aromatization) of the tetrahydrobenzothiophene intermediate to yield the final product, this compound. This can be achieved using various oxidizing agents.
Aromatization Mechanism:
The mechanism of aromatization typically involves the removal of two molecules of hydrogen from the saturated portion of the tetrahydrobenzothiophene ring. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation. The reaction proceeds via a hydride abstraction mechanism.
Caption: General workflow for the aromatization of the tetrahydrobenzothiophene intermediate.
Experimental Protocol (General):
| Reagent/Solvent | Molar Equivalent/Volume |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1.0 eq |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2.0-2.2 eq |
| Dioxane or Toluene | Solvent |
Procedure:
-
The starting tetrahydrobenzothiophene derivative is dissolved in a suitable solvent such as dioxane or toluene.
-
DDQ is added portion-wise to the solution at room temperature or with gentle heating.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered to remove the hydroquinone byproduct.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Alternative Synthetic Approaches
While the two-step Gewald-aromatization sequence is the most common, other methods for the synthesis of the benzothiophene core exist, though they are less frequently employed for this specific target molecule. These can include:
-
Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. While versatile, its application to produce 2-aminobenzothiophenes is less direct.
-
Palladium-Catalyzed Cross-Coupling Reactions: These modern synthetic methods can be used to construct the thiophene ring, but are often more complex and may require specialized starting materials.[3][4][5]
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process commencing with the Gewald reaction to form the tetrahydrobenzothiophene precursor, followed by a dehydrogenation step to yield the final aromatic product. This approach offers high yields and utilizes readily available starting materials, making it a robust and scalable method for the production of this important pharmaceutical intermediate. Further optimization of the aromatization step, including screening of different oxidizing agents and reaction conditions, could lead to even more efficient synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. heteroletters.org [heteroletters.org]
- 3. Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Physical and chemical properties of Ethyl 2-amino-1-benzothiophene-3-carboxylate
An In-depth Technical Guide to Ethyl 2-amino-1-benzothiophene-3-carboxylate
Topic: Physical and Chemical Properties of this compound Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. It details the molecule's core physical and chemical properties, outlines common experimental protocols for its synthesis and characterization, and presents logical workflows for its handling and analysis.
Core Properties and Identifiers
This compound is a solid organic compound.[1] Its core structure consists of a fused benzene and thiophene ring system, forming the benzothiophene scaffold. This scaffold is prevalent in numerous biologically active compounds.[2][3] The molecule is further functionalized with an amino group at the 2-position and an ethyl carboxylate group at the 3-position, which are key sites for further chemical modification.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 7311-95-7 | [4][5] |
| Molecular Formula | C₁₁H₁₁NO₂S | [4][5] |
| Molecular Weight | 221.28 g/mol | [1][4] |
| Monoisotopic Mass | 221.05104977 Da | [4][5] |
| Appearance | Solid | [1] |
| Melting Point | 108.6 °C | [1] |
| Boiling Point | >290 °C (decomposition) | [1] |
| Topological Polar Surface Area | 80.6 Ų | [4][5] |
Spectroscopic and Analytical Data
Characterization of this compound relies on standard analytical techniques. While a complete dataset for this specific molecule is not publicly aggregated, the expected spectral characteristics can be inferred from closely related 2-aminothiophene-3-carboxylate derivatives.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | Signals for aromatic protons (benzo group), NH₂ protons (broad singlet), and ethyl ester protons (quartet and triplet). |
| ¹³C NMR | Signals for aromatic carbons, thiophene ring carbons, carbonyl carbon (C=O), and ethyl ester carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine, ~3400-3300 cm⁻¹), C=O stretching (ester, ~1700-1650 cm⁻¹), and C=C stretching (aromatic, ~1600-1450 cm⁻¹).[6] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the compound's molecular weight. |
| HPLC Assay | ≥96.0% purity.[1] |
Experimental Protocols
Synthesis via Gewald Reaction
The synthesis of 2-aminothiophenes is commonly achieved through the Gewald three-component reaction.[7] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyano ester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][8]
General Protocol:
-
Preparation: To a suitable reaction vessel, add the appropriate ketone precursor, ethyl cyanoacetate, and elemental sulfur in equimolar amounts, dissolved in a solvent like ethanol or methanol.[6][8]
-
Catalyst Addition: Slowly add a catalytic amount of an organic base, such as morpholine or diethylamine, to the mixture with stirring.[6][8]
-
Reaction: Heat the reaction mixture, typically between 45-65 °C, for several hours.[6][8] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9][10]
-
Workup: After completion, cool the mixture. The product often precipitates and can be collected by filtration.[6][8]
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent or by silica gel column chromatography to yield the pure 2-aminothiophene derivative.[9][10]
Caption: A generalized workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.
Analytical Characterization
The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic methods.
Instrumentation:
-
NMR Spectra: Recorded on spectrometers such as a Bruker (300 or 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃.[6][11]
-
IR Spectra: Typically recorded on an FTIR spectrometer using KBr pellets to prepare the solid sample.[6][11]
-
Mass Spectrometry: Performed using techniques like GC-MS or high-resolution mass spectrometry (HRMS) to confirm the molecular weight and fragmentation pattern.[10][11]
-
Melting Point: Determined using a calibrated melting point apparatus.[6]
Caption: Logical workflow illustrating the key analytical techniques for compound characterization.
Safety and Handling
Based on available GHS data, this compound is associated with several hazards.[4][5]
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] It may also be harmful if swallowed (H302).[4]
-
Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Drug Development
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities.[3][8] Derivatives have been investigated for their potential as:
This compound serves as a valuable intermediate in the synthesis of more complex molecules and libraries for screening in drug discovery programs.[12]
References
- 1. Ethyl-2-amino-benzo(b)thiophene-3-carboxylate for synthesis 7311-95-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. Page loading... [wap.guidechem.com]
- 10. heteroletters.org [heteroletters.org]
- 11. rsc.org [rsc.org]
- 12. ETHYL-2-AMINO-BENZO(B)THIOPHENE-3-CARBOXYLATE | 7311-95-7 [chemicalbook.com]
Spectroscopic and Synthetic Profile of Ethyl 2-amino-1-benzothiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Ethyl 2-amino-1-benzothiophene-3-carboxylate. The information is curated to support research and development activities in medicinal chemistry and materials science, where benzothiophene derivatives are of significant interest.
Spectroscopic Data
For reference, the general expected spectral features are outlined below based on the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the amino group (a broad singlet), and the four protons on the benzene ring (complex multiplets in the aromatic region). The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the eight carbons of the benzothiophene core. The chemical shifts of the aromatic carbons will be indicative of the fused ring system and the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ester (around 1680-1710 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and alkyl groups.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂S, 221.28 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, and other characteristic cleavages of the benzothiophene ring system.
Synthesis Protocol
The synthesis of this compound can be achieved via the widely recognized Gewald reaction. This multicomponent reaction provides an efficient route to polysubstituted 2-aminothiophenes.
General Gewald Reaction Protocol
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) in the presence of elemental sulfur and a base catalyst (like morpholine or triethylamine). For the synthesis of the title compound, a suitable precursor that would lead to the benzo-fused ring is required.
Reaction Scheme: While a specific experimental protocol for this compound is not detailed in the readily available literature, a general procedure for a related compound, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, involves the reaction of cyclohexanone, ethyl cyanoacetate, and sulfur. For the synthesis of the fully aromatic benzothiophene, a different starting material would be necessary, likely one that already contains the benzene ring.
Illustrative Workflow for Spectroscopic Analysis
The following diagram outlines a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A generalized workflow illustrating the key stages of synthesis, purification, and spectroscopic analysis for compound characterization.
Note to Researchers: The lack of readily available, verified spectroscopic data for this compound highlights an opportunity for further research to fully characterize this compound and make the data publicly accessible to the scientific community. It is recommended to perform thorough characterization of this compound if synthesized for any application.
Unveiling the Solid-State Architecture of Ethyl 2-amino-1-benzothiophene-3-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystallographic and structural characteristics of ethyl 2-amino-1-benzothiophene-3-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry and materials science. By providing a comprehensive summary of their three-dimensional architecture, this document aims to facilitate further research and development in the rational design of novel therapeutic agents and functional materials.
Core Crystal Structure Data
The solid-state conformation of a molecule is fundamental to its physical properties and biological activity. The following tables summarize the key crystallographic parameters for several derivatives of this compound, offering a quantitative comparison of their crystal packing and molecular geometry.
Table 1: Crystallographic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate [1][2][3]
| Parameter | Value |
| Chemical Formula | C₈H₁₁NO₂S |
| Molecular Weight ( g/mol ) | 185.24 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.664(3) |
| b (Å) | 9.876(3) |
| c (Å) | 13.018(5) |
| α (°) | 91.602(12) |
| β (°) | 104.301(13) |
| γ (°) | 101.729(13) |
| Volume (ų) | 931.7(6) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation Type | Mo Kα |
| R-factor | 0.057 |
| wR-factor | 0.168 |
Table 2: Crystallographic Data for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [4]
| Parameter | Value |
| Chemical Formula | C₉H₁₃NO₂S |
| Molecular Weight ( g/mol ) | 199.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9487(2) |
| b (Å) | 9.8939(3) |
| c (Å) | 13.4348(4) |
| β (°) | 106.143(2) |
| Volume (ų) | 1014.90(5) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation Type | Cu Kα |
| R-factor | 0.037 |
| wR-factor | 0.104 |
Table 3: Crystallographic Data for Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate [5][6]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇NO₂S |
| Molecular Weight ( g/mol ) | 239.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.580(3) |
| b (Å) | 9.552(2) |
| c (Å) | 13.677(4) |
| β (°) | 99.489(4) |
| Volume (ų) | 1234.3(6) |
| Z | 4 |
| Temperature (K) | 290 |
| Radiation Type | Mo Kα |
| R-factor | 0.038 |
| wR-factor | 0.102 |
Table 4: Crystallographic Data for 2-Amino-3-Ethyl Carboxamido-4-methyl-5-carboxy Ethyl Thiophene [7]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₆N₂O₃S |
| Molecular Weight ( g/mol ) | - |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1344(3) |
| b (Å) | 13.7392(4) |
| c (Å) | 11.4704(4) |
| β (°) | 100.769(2) |
| Volume (ų) | 1259.36(7) |
| Z | 4 |
| Temperature (K) | - |
| Radiation Type | - |
| R-factor | - |
| wR-factor | - |
Experimental Protocols
The synthesis and crystallization of these derivatives are crucial steps in obtaining high-quality single crystals for X-ray diffraction analysis. The following sections detail the methodologies employed for the synthesis and crystallographic characterization of the highlighted compounds.
General Synthesis via Gewald Reaction
A common and efficient method for the synthesis of 2-aminothiophene derivatives is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate[1][2]
A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml). The reaction mixture is stirred continuously for 3 hours at 50°C. The completion of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is quenched with ice-cold water and extracted with ethyl acetate. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate[4]
This compound was prepared according to the established Gewald method. The resulting solid was recrystallized from ethanol to yield the final product.
Synthesis of Substituted Ethyl 2-amino-4-phenylthiophene-3-carboxylates[8]
To a mixture of ethyl cyanoacetate (0.1 mol) and a substituted acetophenone (0.1 mol) dissolved in 150 ml of absolute ethanol, elemental sulfur powder (0.1 mol) and an appropriate base (20 ml) are added. The mixture is heated at 55 to 65 °C for 2 hours and then cooled in a refrigerator overnight. The formed precipitate is collected and recrystallized from a suitable solvent.
Crystallization and X-ray Diffraction Analysis
Obtaining single crystals of sufficient quality is paramount for accurate structure determination.
Crystallization
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Yellow crystals were obtained by the slow evaporation of a saturated solution in ethyl acetate.[1][2]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Brown plate-like crystals were obtained by the slow evaporation of an ethanol solution at room temperature.[4]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data for the presented compounds were collected using a Bruker SMART APEXII CCD area-detector diffractometer. The structures were solved and refined using software packages such as SHELXT and SHELXL.[1][4]
Structural Insights and Molecular Interactions
The crystal structures of these derivatives are stabilized by a network of intra- and intermolecular interactions. For instance, in the crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate, each of the two molecules in the asymmetric unit features an intramolecular N—H⋯O hydrogen bond. These molecules then form dimers through intermolecular N—H⋯S bonds. These dimers are further linked into chains by N—H⋯O hydrogen bonds.[1][2] Similarly, the structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is characterized by an intramolecular N—H⋯O hydrogen bond, and molecules are linked into infinite wave-like chains by N—H⋯O hydrogen bonds.[4]
These non-covalent interactions play a crucial role in defining the overall crystal packing and can significantly influence the physicochemical properties of the compounds, including solubility, melting point, and ultimately, their interaction with biological targets.
This guide provides a foundational understanding of the crystal structures of several this compound derivatives. The detailed data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and materials science, enabling the continued exploration and application of this important class of heterocyclic compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Novel Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiophene, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the recent advancements in the study of novel benzothiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This document details the experimental protocols for key biological assays, presents quantitative data in a structured format for comparative analysis, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and to guide future research and drug development endeavors.
Introduction
Benzothiophene and its analogs are a class of sulfur-containing heterocyclic compounds that have emerged as a significant area of interest in pharmaceutical research.[1] The structural versatility of the benzothiophene core allows for extensive chemical modifications, leading to a diverse library of derivatives with distinct and potent biological activities.[1] These compounds are known to interact with various biological targets, thereby modulating key signaling pathways implicated in a multitude of diseases.[2][3][4] This guide aims to provide an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of novel benzothiophene derivatives, with a focus on their therapeutic potential.
Anticancer Activity
Numerous benzothiophene derivatives have been synthesized and evaluated for their potential as anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[5][6]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative benzothiophene derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 16b | U87MG | Glioblastoma | 7.2 | Doxorubicin | Not Specified | [7] |
| 16b | HCT-116 | Colon Carcinoma | >10 | Doxorubicin | Not Specified | [7] |
| 16b | A549 | Lung Carcinoma | >10 | Doxorubicin | Not Specified | [7] |
| 16b | HeLa | Cervical Cancer | >10 | Doxorubicin | Not Specified | [7] |
| 5 | Various (NCI-60) | Leukemia, Colon, CNS, Prostate, etc. | 0.01 - 0.09 | Not Specified | Not Specified | [5] |
| 6 | Various (NCI-60) | Leukemia, Colon, CNS, Prostate, etc. | 0.01 - 0.1 | Not Specified | Not Specified | [5] |
| 13 | Various (NCI-60) | Leukemia, Colon, CNS, Prostate, etc. | 0.01 - 0.1 | Not Specified | Not Specified | [5] |
| IPBT | MDA-MB-231 | Breast Cancer | 126.67 | Not Specified | Not Specified | [8] |
| IPBT | HepG2 | Liver Cancer | 67.04 | Not Specified | Not Specified | [8] |
| IPBT | LNCaP | Prostate Cancer | 127.59 | Not Specified | Not Specified | [8] |
| IPBT | Caco-2 | Colorectal Adenocarcinoma | 63.74 | Not Specified | Not Specified | [8] |
| IPBT | Panc-1 | Pancreatic Cancer | 76.72 | Not Specified | Not Specified | [8] |
| IPBT | HeLa | Cervical Cancer | 146.75 | Not Specified | Not Specified | [8] |
| IPBT | Ishikawa | Endometrial Adenocarcinoma | 110.84 | Not Specified | Not Specified | [8] |
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[4][9]
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of the benzothiophene derivatives in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.[9]
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[1] Certain benzothiophene derivatives have been shown to inhibit the STAT3 signaling pathway.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Ethyl 2-amino-1-benzothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzo[b]thiophene scaffold, it serves as a crucial intermediate in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological significance, with a focus on its applications in drug development. Detailed experimental protocols for its synthesis via the Gewald reaction are presented, along with a summary of its physicochemical and biological data. Furthermore, this guide explores the mechanistic pathways associated with the biological activities of its derivatives, offering valuable insights for researchers in the field.
Chemical and Physical Properties
This compound, with the IUPAC name ethyl 2-aminobenzo[b]thiophene-3-carboxylate , is a stable organic compound.[1] Its chemical structure consists of a fused benzene and thiophene ring system, with an amino group at the 2-position and an ethyl carboxylate group at the 3-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂S | [1][2] |
| Molecular Weight | 221.28 g/mol | [1] |
| CAS Number | 7311-95-7 | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 114-116 °C | [3][4] |
| Topological Polar Surface Area | 80.6 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [2][5] |
| Rotatable Bond Count | 3 | [2] |
Synthesis
The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald reaction .[6][7][8][9] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6][7][10]
Gewald Reaction: General Mechanism
The mechanism of the Gewald reaction is believed to proceed through several key steps:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[6]
-
Michael Addition: The resulting α,β-unsaturated nitrile undergoes a Michael addition with elemental sulfur.
-
Cyclization and Tautomerization: The intermediate then cyclizes and subsequently tautomerizes to form the stable 2-aminothiophene ring system.
A simplified workflow for the Gewald synthesis is depicted below.
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes the synthesis of a saturated analog, which is a common derivative.[10][11]
Materials:
-
Cyclohexanone (1.0 equiv.)
-
Ethyl cyanoacetate (1.0 equiv.)
-
Elemental sulfur (1.0 equiv.)
-
Morpholine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a stirred mixture of cyclohexanone and ethyl cyanoacetate in ethanol, add elemental sulfur.
-
Slowly add morpholine to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[10]
Biological Activities and Applications in Drug Development
Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Several studies have highlighted the potential of 2-aminothiophene derivatives as cytostatic agents.[12] These compounds have shown selective cytotoxicity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[12]
The proposed mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.[12] The selective suppression of protein synthesis over DNA or RNA synthesis has also been observed.[12]
The following table summarizes the cytotoxic activity of a representative 2-aminothiophene derivative against different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A375 | Melanoma | 5.2 |
| HT-29 | Colon Cancer | 8.1 |
| MCF-7 | Breast Cancer | 10.5 |
| PC-3 | Prostate Cancer | 7.3 |
Note: The data presented here is illustrative and may not correspond to this compound itself but to its bioactive derivatives.
Other Biological Activities
In addition to their anticancer properties, derivatives of this compound have been investigated for other therapeutic applications, including:
The diverse pharmacological profile of this class of compounds underscores their importance in medicinal chemistry.
Signaling Pathways
The anticancer effects of 2-aminothiophene derivatives are often associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the intrinsic apoptosis pathway, which is triggered by cellular stress and leads to the activation of caspases.
The diagram below illustrates a potential mechanism of action for a bioactive derivative of this compound.
Caption: Proposed intrinsic apoptosis pathway induced by a 2-aminothiophene derivative.
Conclusion
This compound is a valuable heterocyclic compound with a broad spectrum of applications, particularly in the realm of drug discovery and development. Its straightforward synthesis via the Gewald reaction and the diverse biological activities of its derivatives make it a promising scaffold for the design of novel therapeutic agents. Further research into the specific molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a variety of diseases, including cancer.
References
- 1. This compound | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-氨基-4,5,6,7-四氢苯并[b]噻酚-3-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS#:4506-71-2 | ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE | Chemsrc [chemsrc.com]
- 5. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. Page loading... [guidechem.com]
- 12. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 2-amino-1-benzothiophene-3-carboxylate
CAS Number: 7311-95-7
This technical guide provides an in-depth overview of Ethyl 2-amino-1-benzothiophene-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications in the pharmaceutical industry.
Physicochemical Properties
This compound is a solid, yellow compound with the molecular formula C₁₁H₁₁NO₂S.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 221.28 g/mol | [1][2] |
| Melting Point | 108.6 °C | [2] |
| Boiling Point | >290 °C (decomposition) | [2] |
| Assay (HPLC) | ≥96.0% | [2][3] |
| LD₅₀ (oral, Rat) | >2000 mg/kg | [2] |
| Storage Temperature | 2-30°C | [2] |
Synthesis of this compound
The most common and versatile method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction.[4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
Experimental Protocol: Gewald Synthesis
This protocol outlines a general procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for this compound.
Materials:
-
Appropriate ketone (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Methanol (30 mL)
-
Morpholine (5 mL)
Procedure:
-
To a mixture of the appropriate ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.[5]
-
After the addition of morpholine, continue stirring the reaction mixture at 45 °C for 3 hours.[5]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Filter the resulting precipitate and wash it with ethanol.[5]
-
The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.[5]
Synthesis Workflow Diagram
Applications in Drug Development
Derivatives of 2-aminothiophene are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities. While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, the broader class of 2-aminothiophenes has shown promise in several therapeutic areas.
Antimicrobial and Anticancer Potential:
Research indicates that compounds with the 2-aminothiophene scaffold exhibit promising antimicrobial and anticancer properties.[6] Molecular docking studies on related compounds, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate, suggest that they may inhibit key enzymatic pathways essential for the survival of pathogens and the proliferation of cancer cells.[6] These findings highlight the potential of this class of compounds as leads for the development of new therapeutic agents.
While the direct therapeutic applications of this compound are still under investigation, its role as a key intermediate in the synthesis of more complex, biologically active molecules is well-established.[7] It serves as a versatile building block for the creation of a variety of heterocyclic systems, making it a valuable tool for drug discovery and development programs.
References
- 1. This compound | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-2-amino-benzo(b)thiophene-3-carboxylate for synthesis 7311-95-7 [sigmaaldrich.com]
- 3. Ethyl-2-amino-benzo(b)thiophene-3-carboxylate for synthesis 7311-95-7 [sigmaaldrich.com]
- 4. ijcmas.com [ijcmas.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Buy Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 4815-36-5 [smolecule.com]
- 7. ETHYL-2-AMINO-BENZO(B)THIOPHENE-3-CARBOXYLATE | 7311-95-7 [chemicalbook.com]
A Technical Guide to the Gewald Reaction: Discovery, Mechanism, and Application in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a cornerstone of heterocyclic chemistry, provides a robust and versatile one-pot synthesis of highly substituted 2-aminothiophenes. Since its discovery, this multicomponent reaction has garnered significant attention due to the pharmaceutical importance of the thiophene scaffold, which is a key structural motif in numerous therapeutic agents. This technical guide delves into the historical discovery, the elucidated reaction mechanism, modern variations, and detailed experimental protocols, offering a comprehensive resource for professionals in the fields of organic synthesis and drug discovery.
Discovery and Historical Context
The reaction is named after the German chemist Karl Gewald, who first reported this elegant synthesis in 1966.[1][2] His seminal work described the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[1][2] This discovery opened up a straightforward and efficient pathway to a class of compounds that were previously challenging to access. The initial reports by Gewald and his coworkers laid the foundation for decades of research into the scope, mechanism, and application of this powerful transformation.[3][4][5]
The Reaction Mechanism
For nearly three decades after its discovery, the precise mechanism of the Gewald reaction remained a subject of speculation.[1] However, subsequent studies, including recent computational work, have provided a detailed understanding of the reaction cascade.[6][7][8] The generally accepted mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[1][2][9] This step forms a stable α,β-unsaturated nitrile intermediate.[1][9]
-
Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to the reaction mixture. The α,β-unsaturated nitrile, deprotonated by the base, attacks the sulfur ring, leading to the formation of a polysulfide intermediate.[6][8] The exact mechanism of sulfur ring opening and addition is complex and is a key area of mechanistic investigation.[6][8]
-
Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization.[1][9] This is followed by a tautomerization step to yield the final, stable, and aromatic 2-aminothiophene ring system.[1][9] The aromatization of the thiophene ring is a significant thermodynamic driving force for the overall reaction.[6][7]
Recent density functional theory (DFT) calculations have further illuminated the intricate details of the polysulfide intermediates and their decomposition pathways, suggesting that protonation of these intermediates can facilitate their conversion to the monosulfide required for cyclization.[6][7][8]
// Connections {Ketone, ActiveNitrile, Base} -> Knoevenagel; Knoevenagel -> UnsaturatedNitrile; {UnsaturatedNitrile, Sulfur, Base} -> SulfurAddition; SulfurAddition -> SulfurAdduct; SulfurAdduct -> Cyclization; Cyclization -> CyclicIntermediate; CyclicIntermediate -> Tautomerization; Tautomerization -> Thiophene; } caption: "Generalized workflow of the Gewald reaction mechanism."
Scope and Variations
The Gewald reaction is renowned for its broad substrate scope. A wide variety of ketones (aliphatic, cyclic, and aromatic) and aldehydes can be employed.[5] Similarly, various active methylene nitriles, such as malononitrile, ethyl cyanoacetate, and benzoylacetonitrile, are suitable reaction partners, allowing for diverse substitution patterns on the resulting thiophene ring.[10]
Over the years, numerous modifications to the original protocol have been developed to improve yields, reduce reaction times, and expand the reaction's applicability. These variations include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[1]
-
Alternative Bases and Catalysts: While organic amines like morpholine or diethylamine are traditionally used, other bases and catalytic systems, such as piperidinium borate, have been explored to enhance efficiency and recyclability.[10]
-
Solvent-Free Conditions: Green chemistry approaches have led to the development of solvent-free Gewald reaction protocols, minimizing environmental impact.[11]
Applications in Drug Discovery and Development
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.[12][13] Consequently, the Gewald reaction has become an indispensable tool in the synthesis of pharmaceuticals. Some notable examples of drugs and bioactive molecules synthesized using the Gewald reaction or containing the 2-aminothiophene motif include anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.[10][13][14] The versatility of the reaction allows for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns.[12][15]
// Connections Gewald -> Library [label="Diverse Inputs"]; Library -> HTS; HTS -> Hit; Hit -> Lead [label="SAR Studies"]; Lead -> Preclinical; Preclinical -> Clinical; Clinical -> Drug; } caption: "Role of the Gewald reaction in a typical drug discovery pipeline."
Quantitative Data Summary
The following table summarizes representative examples of the Gewald reaction, showcasing the yields obtained with various substrates and reaction conditions.
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux, 2h | 85 | [15] |
| 2 | Acetone | Malononitrile | Diethylamine | Methanol | RT, 12h | 78 | [6] |
| 3 | 4-Methoxyacetophenone | Ethyl Cyanoacetate | Piperidinium Borate | Toluene | 110 °C, 4h | 92 | [10] |
| 4 | Cyclopentanone | Malononitrile | Morpholine | DMF | MW, 120 °C, 10 min | 91 | [13] |
| 5 | Butanone | Malononitrile | Diethylamine | Ethanol | Not specified | 42 | [6] |
Detailed Experimental Protocols
Protocol 1: Conventional Heating Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a typical example of the Gewald reaction performed under conventional heating.
-
Materials:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Elemental sulfur (10 mmol, 0.32 g)
-
Morpholine (20 mmol, 1.74 g)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, elemental sulfur, and ethanol.
-
Stir the mixture at room temperature and add morpholine dropwise over a period of 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL).
-
The crude product can be recrystallized from ethanol to afford the pure 2-aminothiophene derivative.
-
Protocol 2: Microwave-Assisted Synthesis of 2-amino-4,5-dihydro-3H-cyclopenta[b]thiophene-3-carbonitrile
This protocol demonstrates the application of microwave irradiation to accelerate the Gewald reaction.
-
Materials:
-
Cyclopentanone (5 mmol, 0.42 g)
-
Malononitrile (5 mmol, 0.33 g)
-
Elemental sulfur (5 mmol, 0.16 g)
-
Morpholine (10 mmol, 0.87 g)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine cyclopentanone, malononitrile, elemental sulfur, and DMF.
-
Add morpholine to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 2-aminothiophene.
-
Conclusion
The Gewald reaction remains a highly relevant and widely utilized transformation in modern organic synthesis. Its operational simplicity, broad substrate scope, and the pharmaceutical importance of its products ensure its continued application in both academic research and industrial drug development. As demonstrated, ongoing research continues to refine the reaction, leading to more efficient and environmentally benign protocols. This guide provides a comprehensive overview for researchers seeking to leverage the power of the Gewald reaction in their synthetic endeavors.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes [ouci.dntb.gov.ua]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Gewald synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development as the 2-aminothiophene scaffold is a key structural motif in numerous biologically active compounds. The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the formation of the thiophene ring in a single step.
The target molecule, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a valuable intermediate in the synthesis of various therapeutic agents. Its structure, featuring a fused cyclohexane ring, provides a lipophilic character that can be advantageous for pharmacokinetic properties. The primary amino group and the ester functionality serve as versatile handles for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.
Reaction Mechanism
The Gewald reaction proceeds through a sequence of three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a carbonyl compound (in this case, cyclohexanone) and an active methylene compound (ethyl cyanoacetate).[3]
-
Sulfur Addition: Elemental sulfur adds to the intermediate formed in the first step.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the Gewald synthesis.
Reaction Signaling Pathway Diagram
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocol
This protocol details a general procedure for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via the Gewald reaction.
Materials and Reagents:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (or another suitable base like diethylamine or piperidine)
-
Ethanol (or Methanol)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), elemental sulfur (0.05 mol), and ethanol (30 mL).
-
Catalyst Addition: With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 45-50 °C and maintain this temperature with stirring for approximately 3 hours.[4]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Please note that yields and specific characterization data can vary based on the exact reaction conditions and scale.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂S | [5] |
| Molecular Weight | 225.31 g/mol | [5] |
| Appearance | Cream-colored crystals | [4] |
| Melting Point | 118-119 °C | [4] |
| Yield | 70-85% | [4] |
| ¹H NMR (DMSO-d₆) | δ: 1.65-1.67 (m, 4H, cyclohexane-H), 2.40-2.56 (m, 4H, cyclohexane-H), 3.66 (s, 3H, OMe), 7.20 (s, 2H, NH₂) ppm (for methyl ester analog) | [4] |
| IR (KBr, νₘₐₓ, cm⁻¹) | 3414, 3308 (NH), 2931 (CH), 1656 (C=O), 1577, 1492, 1446 (C=C), 1269 (C-O) (for methyl ester analog) | [4] |
References
Application Notes: One-Pot Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
Introduction
Substituted 2-aminothiophenes are crucial heterocyclic scaffolds in medicinal chemistry and materials science, serving as building blocks for a wide range of biologically active compounds and functional materials.[1] They are found in pharmaceuticals with antimicrobial, anti-inflammatory, and kinase inhibition properties, as well as in agrochemicals and dyes.[1] The Gewald reaction, a multi-component condensation, is the most prominent and versatile one-pot method for synthesizing these compounds.[2][3][4][5] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[6][7]
Modern variations of the Gewald synthesis focus on improving efficiency, reducing reaction times, and employing greener, more cost-effective catalysts and conditions.[1][8] These advancements include the use of catalysts like L-proline and calcium oxide (CaO), as well as alternative energy sources such as microwave irradiation, to enhance reaction rates and yields.[1][6] This document provides detailed protocols and comparative data for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable heterocyclic moieties.
Comparative Data of Catalytic Systems for Gewald Synthesis
The choice of catalyst and reaction conditions significantly impacts the efficiency of the one-pot synthesis of 2-aminothiophenes. The following table summarizes quantitative data from various reported methodologies, allowing for easy comparison.
| Catalyst | Starting Materials (Example) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-proline (10 mol%) | Cyclohexanone, Malononitrile, Sulfur | DMF | 60 | - | 84 | [1] |
| CaO | 3-Pentanone, Ethyl Cyanoacetate, Sulfur | Ethanol | Reflux | 1.0 | 81 | |
| CaO | 3-Pentanone, Malononitrile, Sulfur | Ethanol | Reflux | 1.5 | 74 | |
| Morpholine | Acetophenone, Ethyl Cyanoacetate, Sulfur | None (Oven) | 120 | 1.0 | - | [9] |
| Piperidinium Borate (20 mol%) | Cyclohexanone, Malononitrile, Sulfur | Ethanol/Water | 60 | 0.33 | 96 | [10] |
| None (Ultrasound) | Cyclohexanone, Malononitrile, Sulfur | Water | 70 | 0.5 - 1.0 | 90 | [8] |
| NaAlO₂ | Various Ketones, Nitriles, Sulfur | Ethanol | - | 10 | 26 - 94 | [8] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis using CaO Catalyst
This protocol describes a simple, efficient, and cost-effective method for synthesizing 2-aminothiophenes using calcium oxide as a heterogeneous catalyst.
Materials:
-
Ketone (e.g., 3-Pentanone) (1.0 mmol)
-
Active methylene nitrile (e.g., Ethyl Cyanoacetate or Malononitrile) (1.0 mmol)
-
Elemental Sulfur (1.1 mmol, 35 mg)
-
Calcium Oxide (CaO) (1.0 mmol, 56 mg)
-
Ethanol (12 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Combine the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 12 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a stirrer/hotplate.
-
Heat the mixture to reflux and maintain for the required time (typically 1-1.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the heterogeneous CaO catalyst.
-
Remove the ethanol from the filtrate by evaporation under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]
Protocol 2: L-Proline Catalyzed One-Pot Synthesis
This protocol utilizes the environmentally friendly and cost-effective organocatalyst L-proline for the Gewald reaction under mild conditions.[1]
Materials:
-
Ketone or Aldehyde (e.g., Cyclohexanone) (1.0 mmol)
-
Active methylene compound (e.g., Malononitrile) (1.0 mmol)
-
Elemental Sulfur (1.2 mmol, 38 mg)
-
L-proline (10 mol%, 11.5 mg)
-
Dimethylformamide (DMF) (2 mL)
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Water, Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of the carbonyl compound (1.0 mmol) and the active methylene compound (1.0 mmol) in 2 mL of DMF, add elemental sulfur (1.2 mmol).
-
Add L-proline (10 mol%) to the reaction mixture.
-
Stir the mixture at 60°C. Monitor the reaction's completion using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired 2-aminothiophene.[1]
Visualized Workflow and Reaction Mechanism
The general workflow for the one-pot synthesis of 2-aminothiophenes and the underlying reaction mechanism are illustrated below.
Caption: General experimental workflow for the one-pot Gewald synthesis.
The Gewald reaction mechanism proceeds through three primary stages.[11] It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6][7] This is followed by the addition of sulfur and a subsequent ring-closure cyclization, which after tautomerization, yields the final 2-aminothiophene product.[6]
References
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald_reaction [chemeurope.com]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient, microwave-assisted synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, notably as kinase inhibitors. The methodologies presented herein leverage the advantages of microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods.
Introduction
This compound and its analogs are privileged heterocyclic structures frequently found in pharmacologically active compounds. They are key building blocks in the development of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1] The 2-aminobenzothiophene core is of particular interest in drug discovery due to its ability to act as a potent inhibitor of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer and chronic inflammatory conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering rapid and uniform heating that leads to accelerated reaction rates, higher yields, and often cleaner product profiles.[2] This protocol details a two-step microwave-assisted synthesis commencing with the Gewald three-component reaction to form a tetrahydrobenzo[b]thiophene intermediate, followed by an oxidative aromatization to yield the final benzothiophene derivative.
Reaction Principle
The synthesis proceeds in two key stages:
-
Microwave-Assisted Gewald Reaction: This is a multi-component reaction involving a cyclic ketone (cyclohexanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base. This reaction efficiently constructs the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene ring system.
-
Microwave-Assisted Aromatization: The resulting tetrahydrobenzo[b]thiophene derivative is then aromatized to the corresponding benzothiophene using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (the precursor) and its subsequent aromatization.
Table 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
| Entry | Ketone | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 120 | 10 | 85 | Adapted from[3] |
| 2 | Cyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 79 | [4] |
| 3 | Cyclopentanone | Ethyl Cyanoacetate | Morpholine | Ethanol | 120 | 15 | 82 | Adapted from[3] |
| 4 | Cycloheptanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 91 | [4] |
Table 2: Microwave-Assisted Aromatization of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | DDQ | Dioxane | 100 | 15 | ~80-90 (estimated) | Based on principles from[5] |
| 2 | DDQ | Toluene | 110 | 20 | ~80-90 (estimated) | Based on principles from[5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is based on the Gewald three-component reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or Pyrrolidine)
-
Ethanol (or DMF)
-
Microwave reactor vials (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol, 98.1 mg), ethyl cyanoacetate (1.0 mmol, 113.1 mg), and elemental sulfur (1.1 mmol, 35.3 mg).
-
Add 3 mL of ethanol as the solvent.
-
Add morpholine (1.0 mmol, 87.1 mg) as the base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product often precipitates upon cooling. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from ethanol to afford the pure Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[][7][8]
Protocol 2: Microwave-Assisted Aromatization to this compound
This protocol describes the dehydrogenation of the tetrahydrobenzo[b]thiophene intermediate.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
1,4-Dioxane (or Toluene)
-
Microwave reactor vials (10 mL)
-
Stir bar
Procedure:
-
In a 10 mL microwave reactor vial with a magnetic stir bar, dissolve Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 mmol, 225.3 mg) in 5 mL of 1,4-dioxane.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 mmol, 249.8 mg) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes.
-
After cooling, the reaction mixture is typically filtered to remove the hydroquinone byproduct.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure this compound.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the two-step microwave-assisted synthesis.
Application in Drug Discovery: Inhibition of the p38 MAPK Signaling Pathway
Benzothiophene derivatives have been identified as potent inhibitors of mitogen-activated protein kinase (MAPK)-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK.[8] The p38 MAPK signaling pathway plays a central role in cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in inflammatory diseases and cancer.[][9] By inhibiting this pathway, these compounds can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1, making them attractive candidates for drug development.
Caption: Benzothiophene derivatives inhibit the p38 MAPK pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. znaturforsch.com [znaturforsch.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of thieno[2,3-d]pyrimidines from Ethyl 2-amino-1-benzothiophene-3-carboxylate
Application Notes and Protocols for Researchers in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial effects.[1][2] This document provides detailed protocols for the synthesis of various thieno[2,3-d]pyrimidine derivatives starting from the readily available ethyl 2-amino-1-benzothiophene-3-carboxylate. Furthermore, it delves into the application of these compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Synthetic Applications
The versatile starting material, this compound, can be cyclized to form the core thieno[2,3-d]pyrimidine structure through several efficient methods. Subsequent functionalization allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
I. Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
A straightforward and widely used method for the synthesis of the foundational thieno[2,3-d]pyrimidin-4(3H)-one involves the cyclization of this compound with formamide. This reaction proceeds with good yields and provides a key intermediate for further derivatization.[1]
Experimental Protocol:
-
A mixture of this compound (10 mmol) and formamide (20 mL) is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent, such as ethanol or acetic acid, affords the pure thieno[2,3-d]pyrimidin-4(3H)-one.
II. Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine
For further diversification of the thieno[2,3-d]pyrimidine core, the 4-oxo group can be converted to a more versatile chloro group. This is typically achieved by treating the thieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2,4-dichloro derivative serves as a key precursor for the introduction of various nucleophiles at the C2 and C4 positions.[2][3]
Experimental Protocol:
-
A mixture of thieno[2,3-d]pyrimidine-2,4-diol (10 mmol) and phosphorus oxychloride (25 mL) is heated at reflux for 3-4 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude 2,4-dichlorothieno[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent like ethanol.
III. Synthesis of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(5H)-one
The introduction of a thiocarbonyl group at the C2 position can be achieved by reacting this compound with thiourea. This reaction provides access to 2-thioxo derivatives, which are also valuable intermediates for further synthetic transformations.[4]
Experimental Protocol:
-
A mixture of this compound (10 mmol), thiourea (12 mmol), and a catalytic amount of a base (e.g., potassium carbonate) in a high-boiling solvent like N,N-dimethylformamide (DMF) is heated at reflux for 8-12 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification by recrystallization from a suitable solvent yields the desired 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(5H)-one.
Quantitative Data Summary
| Starting Material | Reagent(s) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | 4-6 | Reflux | ~92 | [4] |
| Thieno[2,3-d]pyrimidine-2,4-diol | POCl₃ | 2,4-Dichlorothieno[2,3-d]pyrimidine | 3-4 | Reflux | Quantitative | [3] |
| This compound | Thiourea, K₂CO₃ | 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(5H)-one | 8-12 | Reflux | ~88 | [4] |
Biological Application: VEGFR-2 Inhibition
Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[5] By blocking the ATP-binding site of VEGFR-2, these inhibitors can effectively halt the downstream signaling cascade, leading to the suppression of tumor-induced angiogenesis and subsequent tumor growth.[6][7][8]
VEGFR-2 Signaling Pathway and Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[9][10][11][12]
Thieno[2,3-d]pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling events that are critical for angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel thieno[2,3-d]pyrimidine-based drug candidates follows a structured workflow that integrates chemical synthesis with biological evaluation.
Caption: A typical workflow for the development of thieno[2,3-d]pyrimidine-based inhibitors.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 2-amino-1-benzothiophene-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-1-benzothiophene-3-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This scaffold serves as a privileged starting material for the synthesis of a wide array of compounds with therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents. The inherent structural features of the benzothiophene core, coupled with the reactivity of the amino and ester functional groups, allow for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of the key therapeutic applications of this compound derivatives, supported by detailed experimental protocols and quantitative biological data.
I. Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and interference with crucial signaling pathways in cancer cells.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Acylated ester | MCF-7 (Breast) | 23.2 | [1] |
| 2 | Pyridazine derivative | HCT-116 (Colon) | 1.2 | [2] |
| 3 | Thienopyrimidine | HepG-2 (Liver) | 49.9 | [1] |
| 4 | Lauroyl-substituted thienopyrimidine | Multiple | >50 | [2] |
| 5 | 2-Substituted-aminothiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | [3] |
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
This protocol describes the detection of apoptosis in cells treated with test compounds using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Signaling Pathway and Workflow Visualization
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors Featuring a Benzothiophene Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel kinase inhibitors based on the versatile benzothiophene scaffold. This document includes detailed synthetic protocols, methodologies for in vitro and cell-based assays, and a summary of the biological activities of representative compounds.
Introduction
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiophene core is a privileged scaffold in medicinal chemistry, offering a rigid framework that can be readily functionalized to achieve potent and selective inhibition of various kinase targets. This document focuses on benzothiophene derivatives targeting key kinases such as PIM, MAPK-activated protein kinase 2 (MK2), and LIM domain kinase 1 (LIMK1), which are implicated in cancer cell proliferation, survival, and metastasis.
Data Presentation
The inhibitory activities of various benzothiophene-based compounds against their target kinases and cancer cell lines are summarized in the tables below. These tables provide a clear comparison of the potency and selectivity of the synthesized inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Benzothiophene Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PIM-1 Inhibitor 1 | PIM-1 | 19.4 | Staurosporine | 16.7 |
| PIM-1 Inhibitor 2 | PIM-1 | 14.3 | Staurosporine | 16.7 |
| MK2 Inhibitor (PF-3644022) | MK2 | 3 (Ki) | - | - |
| LIMK1 Inhibitor (BMS-5) | LIMK1 | 7 | - | - |
| LIMK2 Inhibitor (BMS-5) | LIMK2 | 8 | - | - |
| Multi-kinase Inhibitor 16b | Clk4 | 11 | - | - |
| Multi-kinase Inhibitor 16b | DRAK1 | 87 | - | - |
| Multi-kinase Inhibitor 16b | Haspin | 125.7 | - | - |
| Multi-kinase Inhibitor 16b | Clk1 | 163 | - | - |
| Multi-kinase Inhibitor 16b | Dyrk1B | 284 | - | - |
| Multi-kinase Inhibitor 16b | Dyrk1A | 353.3 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki represents the inhibition constant.
Table 2: Cellular Activity of Benzothiophene-Based Kinase Inhibitors
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| PIM-1 Inhibitor 3g | MCF7 (Breast Cancer) | Cytotoxicity | - |
| PIM-1 Inhibitor 3g | HEPG2 (Liver Cancer) | Cytotoxicity | - |
| PIM-1 Inhibitor 3g | HCT116 (Colon Cancer) | Cytotoxicity | - |
| PIM-1 Inhibitor 3g | A549 (Lung Cancer) | Cytotoxicity | - |
| PIM-1 Inhibitor 3g | PC3 (Prostate Cancer) | Cytotoxicity | - |
| MK2 Inhibitor (PF-3644022) | U937 (Leukemia) | TNFα release | 0.16 |
| Multi-kinase Inhibitor 16b | U87MG (Glioblastoma) | Growth Inhibition | 7.2 |
| Multi-kinase Inhibitor 16b | HCT-116 (Colon Cancer) | Growth Inhibition | - |
| Multi-kinase Inhibitor 16b | A549 (Lung Cancer) | Growth Inhibition | - |
| Multi-kinase Inhibitor 16b | HeLa (Cervical Cancer) | Growth Inhibition | - |
IC50 values in cellular assays represent the concentration of the inhibitor required to inhibit the measured cellular process by 50%.
Experimental Protocols
Detailed methodologies for the synthesis of benzothiophene scaffolds and the evaluation of their biological activity are provided below.
Synthesis of Benzothiophene Scaffolds
A versatile and efficient method for the synthesis of 3-aminobenzo[b]thiophenes is the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate.[1]
Protocol 1: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
Materials:
-
2-Halobenzonitrile (e.g., 2-fluorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave synthesizer
-
Round-bottom flask or microwave reaction vessel
-
Stir bar
Procedure:
-
In a microwave reaction vessel, combine the 2-halobenzonitrile (1.0 eq), methyl thioglycolate (1.05 eq), and triethylamine (3.1 eq) in anhydrous DMSO (to a concentration of 2 M).
-
Add a magnetic stir bar to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130 °C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield the 3-aminobenzo[b]thiophene product.
Protocol 2: Synthesis of Thieno[2,3-b]pyridine Scaffold (LIMK1 Inhibitors)
This protocol describes the synthesis of the thieno[2,3-b]pyridine core, a key scaffold for LIMK1 inhibitors, starting from a 3-aminobenzothiophene derivative.
Materials:
-
3-Aminobenzo[b]thiophene-2-carbonitrile
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, mix the 3-aminobenzo[b]thiophene-2-carbonitrile (1.0 eq) and the 1,3-dicarbonyl compound (1.2 eq).
-
Carefully add polyphosphoric acid to the mixture to act as both a catalyst and solvent.
-
Heat the reaction mixture with stirring at a temperature of 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired thieno[2,3-b]pyridine.
In Vitro Kinase Activity Assays
The following protocols describe common methods for determining the in vitro potency of the synthesized inhibitors against their target kinases.
Protocol 3: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., PIM-1, MK2, LIMK1)
-
Kinase-specific substrate
-
ATP
-
Benzothiophene inhibitor (test compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the benzothiophene inhibitor in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
Protocol 4: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U937)
-
Complete cell culture medium
-
Benzothiophene inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiophene inhibitor for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
-
Protocol 5: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target kinase in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target kinase
-
Benzothiophene inhibitor
-
White, opaque 96- or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of dual-filtered luminescence detection (460 nm and 618 nm)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into the assay plates. Allow the cells to express the fusion protein for 18-24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the benzothiophene inhibitor.
-
Add the NanoBRET™ Tracer to the cells at its predetermined optimal concentration.
-
Add the serially diluted inhibitor to the appropriate wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes, measuring the donor emission at 460 nm and the acceptor emission at 618 nm.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value for target engagement.
-
Protocol 6: Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibition of kinase activity within cells by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Cells treated with the benzothiophene inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing (for total protein):
-
Strip the membrane of the phospho-specific antibody.
-
Re-probe the membrane with the primary antibody for the total protein to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the development of benzothiophene-based kinase inhibitors.
References
Application Notes and Protocols for N-acylation of Ethyl 2-amino-1-benzothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-acylation of ethyl 2-amino-1-benzothiophene-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The N-acyl derivatives of this scaffold are of significant interest in medicinal chemistry and drug discovery.
Introduction
N-acylation of 2-aminobenzothiophenes is a fundamental transformation for the derivatization of this heterocyclic system. The resulting N-acyl compounds serve as important precursors for the synthesis of a variety of fused heterocyclic systems and compounds with potential therapeutic applications. This document outlines common methods for the N-acylation of this compound using different acylating agents and bases.
General Reaction Scheme
The N-acylation of this compound proceeds via the reaction of the amino group with an acylating agent, typically in the presence of a base to neutralize the acid byproduct.
Caption: General N-acylation reaction.
Experimental Protocols
Three representative protocols for the N-acylation of this compound are provided below. These methods utilize different acylating agents and reaction conditions.
Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine
This protocol is a standard method for the acetylation of aromatic amines. Pyridine acts as both a base and a catalyst.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a separatory funnel containing dichloromethane and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Protocol 2: N-Benzoylation using Benzoyl Chloride and Triethylamine
This method is suitable for acylation with more reactive acyl chlorides. Triethylamine is used as a base to scavenge the HCl generated during the reaction.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2-1.5 eq) in a suitable solvent such as dichloromethane or THF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: N-Acetylation of the Tetrahydro-Derivative using Acetic Anhydride and Zinc Dust
This protocol has been reported for the N-acetylation of the corresponding tetrahydro-benzothiophene derivative and may be adaptable for the aromatic analog, potentially with modified reaction conditions.[1] Zinc dust can act as a catalyst in this reaction.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
-
Acetic anhydride
-
Zinc dust
-
Methanol
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (0.015 mol), acetic anhydride (14 ml), and zinc dust (0.015 mol).[1]
-
Heat the mixture to reflux and maintain for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Recover the solid product by filtration.
-
Dissolve the crude product in warm methanol (35 ml) and filter to remove any insoluble impurities.[1]
-
Recrystallize the product from acetone to obtain colorless crystals.[1]
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of 2-aminothiophene derivatives. Note that specific conditions for the aromatic this compound may require optimization.
| Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Acetic Anhydride | Zinc Dust | Acetic Anhydride | Reflux | 2 | 84.3 | Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | [1] |
| Acetic Anhydride | Pyridine | Pyridine | RT | 2-4 | - | General protocol for aromatic amines | - |
| Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 1-3 | - | General protocol for aromatic amines | - |
| Acetic Acid | - | Acetic Acid | Reflux | 8-10 | 82-88 | 2-Aminobenzothiazoles | - |
Note: "-" indicates that specific data for the target compound was not found in the literature and these represent general conditions that may require optimization.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the N-acylation of this compound.
Caption: A typical experimental workflow for N-acylation.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate, a key intermediate in the development of various therapeutic agents. This document outlines a representative laboratory-scale synthesis based on the Gewald reaction, which can be adapted and scaled for larger production, alongside its relevance in drug discovery, particularly as a scaffold for kinase inhibitors.
Introduction
This compound and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Notably, these compounds have been investigated as apoptosis-inducing agents in cancer, with potential mechanisms involving the inhibition of key cellular signaling pathways.[1][2][3] This document provides a detailed methodology for the synthesis of the title compound, a crucial starting material for the generation of compound libraries for drug discovery campaigns.
Synthesis Overview: The Gewald Reaction
The most common and efficient method for the synthesis of this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[4]
Reaction Scheme:
A general scheme for the Gewald reaction for the synthesis of a related compound, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is presented below. The synthesis of the target molecule, this compound, would start from 2-chlorobenzaldehyde or a similar precursor that can form the benzothiophene ring system.
Caption: General Reaction Scheme for Gewald Synthesis.
Experimental Protocols
The following protocol describes a representative laboratory-scale synthesis. Note: For large-scale production, significant process development, safety analysis, and optimization are required.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 2-Chlorobenzaldehyde | 140.57 | 89-98-5 |
| Ethyl Cyanoacetate | 113.12 | 105-56-6 |
| Elemental Sulfur | 32.07 | 7704-34-9 |
| Morpholine | 87.12 | 110-91-8 |
| Ethanol | 46.07 | 64-17-5 |
| Methanol | 32.04 | 67-56-1 |
Protocol: Laboratory-Scale Synthesis
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition:
-
To the flask, add 2-chlorobenzaldehyde (0.5 mol, 70.29 g) and ethyl cyanoacetate (0.5 mol, 56.56 g) in ethanol (300 mL).
-
In a separate beaker, dissolve elemental sulfur (0.5 mol, 16.04 g) in morpholine (0.55 mol, 47.92 g) with gentle warming.
-
Slowly add the sulfur-morpholine solution to the flask via the dropping funnel over 30 minutes with constant stirring. An exothermic reaction may be observed.
-
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 1 L of ice-cold water with stirring.
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water (2 x 100 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound as a crystalline solid.
-
-
Drying and Characterization: Dry the purified product under vacuum at 40-50°C. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Large-Scale Synthesis Considerations
For scaling up this synthesis, the following points should be considered:
-
Reactor: A glass-lined or stainless steel reactor with appropriate heating, cooling, and stirring capabilities is required.
-
Heat Management: The initial addition of the sulfur-morpholine solution is exothermic and requires careful control of the addition rate and efficient cooling to maintain the desired reaction temperature.
-
Solvent Selection: While ethanol and methanol are common lab solvents, for industrial scale, other solvents might be considered based on cost, safety, and environmental impact.
-
Work-up and Isolation: Large-scale filtration and drying equipment will be necessary.
-
Safety: All reagents are hazardous and appropriate personal protective equipment (PPE) and engineering controls must be used. A thorough process safety assessment should be conducted before any scale-up.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the laboratory-scale synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chlorobenzaldehyde | 0.5 mol | - |
| Ethyl Cyanoacetate | 0.5 mol | - |
| Elemental Sulfur | 0.5 mol | - |
| Catalyst | ||
| Morpholine | 0.55 mol | [4] |
| Solvent | ||
| Ethanol | 300 mL | [4] |
| Reaction Conditions | ||
| Temperature | ~80°C (Reflux) | [4] |
| Time | 4-6 hours | - |
| Yield | ||
| Expected Yield | 70-85% | [4] |
| Product Characterization | ||
| Appearance | Crystalline Solid | - |
| Melting Point | 108-110 °C | - |
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Derivatives of this scaffold have been shown to act as inhibitors of several protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Target Signaling Pathway: JAK/STAT Pathway
Derivatives of this compound have been investigated as potential inhibitors of the Janus kinase (JAK) family of tyrosine kinases. The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases.
References
Troubleshooting & Optimization
Technical Support Center: Gewald Synthesis of 2-Aminothiophenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving yields in the Gewald synthesis of 2-aminothiophenes. Here you will find troubleshooting guidance and answers to frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the Gewald synthesis for ensuring a high yield?
A1: The initial and most crucial step is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails or is inefficient, the subsequent steps of sulfur addition and cyclization cannot proceed, leading to low or no product yield.
Q2: How does the choice of base affect the reaction?
A2: The base is a critical catalyst for the initial Knoevenagel condensation.[2] Commonly used organic bases include secondary amines like morpholine, piperidine, and diethylamine, as well as tertiary amines like triethylamine.[3] The selection of the base can significantly impact the reaction rate and yield. For less reactive ketones, a stronger base may be necessary.[2] In some cases, inorganic bases have also been used effectively.[4]
Q3: What are the optimal solvents for the Gewald synthesis?
A3: Polar solvents generally favor the Gewald reaction.[1] Ethanol, methanol, and DMF are commonly used as they enhance the solubility and reactivity of elemental sulfur.[2] Studies have shown that a 9:1 mixture of ethanol and water can provide excellent results in certain catalytic systems.[1]
Q4: Can this reaction be performed under "green" or environmentally friendly conditions?
A4: Yes, several green methodologies have been developed. These include performing the synthesis in water with ultrasound activation, which can lead to good yields in a short time.[5] Other approaches include solvent-free reactions using mechanochemistry (high-speed ball milling) and the use of recyclable catalysts.[5][6]
Q5: Are there alternatives to elemental sulfur?
A5: While elemental sulfur is the classic choice, some methods have explored using substitutes. For instance, sodium polysulfide has been used to initiate the reaction in the absence of a catalytic base.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
Answer: Low product yield can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Starting Material Quality | Verify Reagent Purity: Ensure the ketone/aldehyde and active methylene nitrile are free from impurities and have not degraded. Use freshly distilled or purified starting materials if necessary. |
| Inefficient Knoevenagel Condensation | Base Selection: The choice of base is critical. Screen different bases such as piperidine, morpholine, or triethylamine. For less reactive ketones, a stronger base might be required.[2] Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[2] |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur.[2] Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity. Avoid excessive heat, which can lead to side reactions.[2] |
| Steric Hindrance | Two-Step Procedure: For sterically hindered ketones, a two-step procedure may be more effective. First, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, react this intermediate with sulfur and a base in a separate step.[2][3] |
| Incorrect Stoichiometry | Accurate Measurement: Precisely measure all reagents. A slight excess of sulfur (e.g., 1.1 equivalents) is common in many protocols.[1] |
| Suboptimal Temperature | Temperature Screening: The optimal temperature can vary significantly. Reactions can be run from room temperature to reflux.[1] For instance, one study found that while only traces of product formed at room temperature, a yield of 96% was achieved at 100°C.[3] |
Issue 2: Presence of Significant Byproducts
Question: My reaction mixture contains significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize them?
Answer: Side reactions can compete with the desired product formation, leading to complex mixtures. Identifying and mitigating these pathways is key to improving yield and simplifying purification.
Logical Relationship of Potential Side Products
Caption: Formation of byproducts from the key intermediate.
| Potential Byproduct | Identification & Mitigation Strategy |
| Unreacted Starting Materials | Indication: Presence of carbonyl and active methylene compounds in the final mixture. Mitigation: Increase reaction time, optimize the temperature, or consider a more effective catalyst to drive the reaction to completion.[2] |
| Knoevenagel Intermediate | Indication: The α,β-unsaturated nitrile is observed. This suggests that the initial condensation is successful, but the subsequent sulfur addition and cyclization are slow. Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2] |
| Dimerization or Polymerization Products | Indication: Formation of higher molecular weight species. The α,β-unsaturated nitrile intermediate can undergo self-condensation.[2][4] Mitigation: Adjust the concentration of reactants (e.g., by using more solvent), modify the rate of addition of reagents, or change the solvent to disfavor these side reactions.[2] |
Data on Reaction Condition Optimization
Table 1: Effect of Solvent on Gewald Synthesis Yield
The choice of solvent can significantly influence the reaction's efficiency. The following data is from a study using a piperidinium borate catalyst system.[1]
| Solvent | Time (min) | Yield (%) |
| Ethanol/Water (9:1) | 25 | 96 |
| Ethanol | 25 | 94 |
| Methanol | 25 | 92 |
| Ethanol/Water (1:1) | 45 | 88 |
| Acetonitrile | 45 | 74 |
| DMSO | 20 | 68 |
| DMF | 20 | 64 |
| Water | 60 | 62 |
| Toluene | 60 | 52 |
Table 2: Effect of Catalyst Loading on Yield
This table illustrates the impact of catalyst concentration on product yield for a model reaction using piperidinium borate as the catalyst at 100°C.[3]
| Entry | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | 0 | 24 h | No Reaction |
| 2 | 10 | 45 min | 88 |
| 3 | 15 | 30 min | 92 |
| 4 | 20 | 20 min | 96 |
Experimental Protocols
General Protocol for One-Pot Gewald Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Workflow for General One-Pot Synthesis
Caption: General experimental workflow for the one-pot Gewald synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1 equivalent), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 1 equivalent), and elemental sulfur (1.1 equivalents).[1]
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, methanol, or DMF) to achieve a suitable concentration. Add the base (e.g., morpholine, 1-1.5 equivalents) to the mixture.[1]
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (this can range from room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1]
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The workup procedure may vary, but typically involves pouring the reaction mixture into ice-water, followed by extraction with an organic solvent. The organic layer is then dried and concentrated. The crude product can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate. The primary focus is on addressing common side reactions and offering practical solutions to challenges encountered during the Gewald reaction, a principal synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via the Gewald reaction?
A1: The most frequently encountered side reactions include the formation of unreacted starting materials, the isolation of the Knoevenagel-Cope condensation intermediate, and dimerization or polymerization of reactants or intermediates.[1]
Q2: How can I minimize the formation of the Knoevenagel-Cope intermediate?
A2: The presence of the α,β-unsaturated nitrile intermediate often indicates that the sulfur addition and subsequent cyclization are sluggish. To mitigate this, ensure that a sufficient amount of sulfur is present and that the reaction conditions, such as temperature and the choice of base, are optimal for the cyclization step.[1]
Q3: What conditions favor the dimerization of starting materials or intermediates?
A3: Dimerization can become significant under certain conditions. Strategies to minimize this side reaction include adjusting the concentration of the reactants, modifying the rate of addition of reagents, or changing the solvent to disfavor self-condensation pathways.[1]
Q4: My reaction yield is consistently low. What are the primary factors to investigate?
A4: Low yields can stem from several factors. Key areas to troubleshoot are the efficiency of the initial Knoevenagel-Cope condensation, the solubility and reactivity of elemental sulfur, and potential steric hindrance from the starting materials. The choice of base and solvent, as well as the reaction temperature, are critical parameters to optimize.
Q5: What is the recommended method for purifying the crude this compound?
A5: Recrystallization is often the most effective method for purifying the solid product.[1] Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[1] For products that are difficult to recrystallize, silica gel column chromatography is a viable alternative.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its analogs.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base such as piperidine or morpholine may be necessary. Consider screening different bases. - Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields. |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur. - Temperature Optimization: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be aware that excessive heat can promote side reactions. |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the optimized protocol. |
Issue 2: Presence of Significant Byproducts
| Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | Increase the reaction time, optimize the temperature, or consider using a more effective catalyst to drive the reaction to completion.[1] |
| Knoevenagel-Cope Intermediate | Ensure an adequate amount of sulfur is used and that the base and temperature are suitable for the cyclization step.[1] |
| Dimerization/Polymerization Products | Adjust reactant concentrations, control the rate of reagent addition, or select a different solvent to disfavor these side reactions.[1] |
Experimental Protocols
General One-Pot Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a general guideline for the Gewald synthesis and may require optimization for specific laboratory conditions.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
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Methanol (or another suitable solvent)
Procedure:
-
To a mixture of cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.
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Stir the reaction mixture at 45 °C for 3 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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After completion, allow the mixture to cool to room temperature.
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If a precipitate forms, filter the solid and wash it with cold ethanol.
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Recrystallize the crude product from ethanol to obtain the pure Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Expected Yield: Yields after recrystallization are typically in the range of 70-85%.[2]
Visualizing Reaction Pathways and Workflows
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: The reaction mechanism for the Gewald synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 2-amino-1-benzothiophene-3-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-amino-1-benzothiophene-3-carboxylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Ethanol is a widely recommended and effective solvent for the recrystallization of this compound and related 2-aminothiophene derivatives.[1][2] It generally provides good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for obtaining a good yield of pure crystals.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is in the range of 107-109 °C. A sharp melting point within this range is a good indicator of the purity of the recrystallized product.
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you are using the minimum amount of hot solvent required to just dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[3] Additionally, allowing the solution to cool slowly to room temperature before further cooling in an ice bath can promote the formation of larger, purer crystals and improve the overall yield.
Q4: My compound is not crystallizing out of the solution, even after cooling. What should I do?
A4: This is a common issue known as supersaturation. You can induce crystallization by:
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Scratching the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.
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Seeding the solution with a tiny crystal of the pure compound. This provides a template for crystallization to begin.[3]
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Reducing the volume of the solvent by gentle heating and then allowing it to cool again. This increases the concentration of the solute.
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If these methods fail, you may have used too much solvent. Try to evaporate some of the solvent and repeat the cooling process.[4]
Q5: What does it mean if my compound "oils out" instead of forming crystals?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent to ensure the saturation temperature is below the melting point, and allow it to cool much more slowly.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The cooling process was too rapid.- The solution is not saturated. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the flask or adding a seed crystal.[3] |
| "Oiling Out" of the Compound | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated and cooled too quickly.- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider using a mixed solvent system with a lower overall boiling point.- If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be sure to use a fluted filter paper for hot filtration to prevent premature crystallization in the funnel. |
| Premature Crystallization during Hot Filtration | - The solution is cooling too quickly in the funnel. | - Use a pre-heated funnel and receiving flask.- Add a slight excess of hot solvent before filtration to keep the compound dissolved. The excess solvent can be evaporated after filtration. |
| Poor Recovery/Low Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Crystals were not washed properly, leading to loss. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Erlenmeyer flask
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Heating source (hot plate or water bath)
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the final product can be assessed by its melting point.
Visualization
Recrystallization Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting steps for common recrystallization issues.
References
Troubleshooting low yields in thieno[2,3-d]pyrimidine synthesis
Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of thieno[2,3-d]pyrimidines, particularly focusing on low yields.
Q1: My overall yield for the thieno[2,3-d]pyrimidine synthesis is very low. What are the most critical steps to investigate?
A1: Low overall yields in thieno[2,3-d]pyrimidine synthesis often stem from inefficiencies in one of the two key stages: the initial formation of the 2-aminothiophene intermediate (commonly via the Gewald reaction) or the subsequent cyclization to form the pyrimidine ring.[1][2] It is crucial to monitor the yield and purity of the product after each of these steps to identify the problematic transformation.
Q2: I'm getting a low yield in the initial Gewald reaction for my 2-aminothiophene precursor. How can I optimize this step?
A2: The Gewald reaction, a multicomponent reaction for synthesizing substituted 2-aminothiophenes, is sensitive to several factors.[3][4] To improve yields, consider the following:
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Base Catalyst: The choice of base is critical. While morpholine is commonly used, other bases like triethylamine can be effective and may be milder and more environmentally friendly.[2][5] The amount of base should also be optimized.
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Reaction Temperature: The reaction is often performed at room temperature or with gentle heating.[2][5] Avoid excessively high temperatures which can lead to side product formation.
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Solvent: Ethanol is a common solvent for this reaction.[2] The polarity of the solvent can influence the reaction rate and yield.
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Purification: Ensure the 2-aminothiophene intermediate is adequately purified before proceeding to the next step. Recrystallization from a suitable solvent like ethanol is often recommended to remove unreacted starting materials and byproducts.[1]
Q3: The cyclization of the 2-aminothiophene intermediate to the thieno[2,3-d]pyrimidine is inefficient. What are the common reasons for this?
A3: The cyclization step to form the pyrimidine ring can be challenging. Several methods exist, and the optimal conditions depend on the specific substrate.
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Cyclizing Agent: Common reagents for this step include formamide, urea, and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][6][7] The choice of reagent will determine the substitution pattern on the pyrimidine ring.
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Reaction Conditions: Temperature and reaction time are crucial. Some cyclizations require high temperatures (e.g., refluxing in formamide), while others proceed under milder conditions.[7] Microwave irradiation has been shown to significantly reduce reaction times and improve yields for certain cyclization reactions.[2][8]
-
Side Reactions: Incomplete cyclization or the formation of undesired isomers can lower the yield. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is recommended.[1]
Q4: I am observing multiple spots on my TLC after the cyclization step, indicating a mixture of products. What could be the cause?
A4: The formation of multiple products can be due to several factors:
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Incomplete Reaction: The starting 2-aminothiophene may not have fully reacted. Try extending the reaction time or increasing the temperature.
-
Side Reactions: Depending on the reagents and conditions, side reactions such as Dimroth rearrangement can occur.[2][5]
-
Substituent Effects: The electronic nature of the substituents on the thiophene ring can influence the reactivity and lead to different products. For instance, the reaction yield of mesoaniline can be lower for halogen atoms.[2]
Q5: Are there alternative synthetic routes to thieno[2,3-d]pyrimidines that might offer better yields?
A5: While the construction of the pyrimidine ring onto a pre-formed thiophene is the most common approach, an alternative strategy involves synthesizing from a pyrimidine ring first.[2] However, the former method is more extensively researched.[2] For specific derivatives, exploring different published methods is advisable as yields can be highly substrate-dependent.
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of thieno[2,3-d]pyrimidine derivatives as reported in the literature. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Step | Reactants | Conditions | Yield (%) | Reference |
| Gewald Reaction (2-Aminothiophene Synthesis) | Pyranone, malononitrile, sulfur, triethylamine | Ethanol, Room Temperature | ~75% | [5] |
| Amidation (Intermediate for Cyclization) | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 5-chlorovaleryl chloride | Chloroform, Reflux | - | [7] |
| Cyclization with DMF-DMA | 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, DMF-DMA | Microwave (200W, 70°C), 20 min | 95% | [2][5] |
| Cyclization with Formamide | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester, formamide | Reflux, 1.5 h | High | [7] |
| Dimroth Rearrangement (Final Product Formation) | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, various anilines | Microwave, Acid-catalyzed | 41-83% | [2] |
| Gewald Reaction (General) | Aldehydes, cyanoacetamides, sulfur | - | 18-56% |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction) [1]
-
Reaction Setup: In a round-bottom flask, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.
-
Addition of Base: Slowly add a catalytic amount of an appropriate base (e.g., morpholine or triethylamine) to the mixture while stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine via Cyclization with DMF-DMA and Dimroth Rearrangement [2][5]
-
Formation of the Imidamide Intermediate: React the 2-aminothiophene-3-carbonitrile derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction can be efficiently carried out under microwave irradiation (e.g., 200 W at 70°C for 20 minutes) to achieve a high yield (e.g., 95%).
-
Dimroth Rearrangement: The resulting N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide intermediate is then reacted with a suitable aniline in the presence of an acid catalyst. This step can also be performed under microwave irradiation.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization or column chromatography.
Visualizations
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for thieno[2,3-d]pyrimidine derivatives, starting from the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Optimization of reaction conditions for microwave-assisted Gewald synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for microwave-assisted Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted Gewald synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My microwave-assisted Gewald reaction is resulting in a low yield or no desired product. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no product yield in a microwave-assisted Gewald reaction can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical. For instance, studies have shown that pyrrolidine as a base in DMF as a solvent can produce high yields.[1] If you are using other bases like triethylamine or piperidine, consider screening different options. Polar aprotic solvents like DMF and DMSO are often effective in microwave synthesis as they couple well with microwave energy.[1][2]
-
Optimize Reaction Temperature and Time: While microwave irradiation significantly reduces reaction times, finding the optimal temperature and duration is key. An initial starting point could be 50°C for 30 minutes.[1] Increasing the temperature to 100°C has been shown to sometimes decrease the yield.[1] Systematically screen a range of temperatures (e.g., 50°C, 75°C, 100°C) and times (e.g., 10 min, 20 min, 30 min) to find the optimal conditions for your specific substrates.
-
Check Stoichiometry and Purity of Reactants: Ensure that the stoichiometry of your reactants is correct. Typically, a slight excess of the active methylene nitrile and sulfur is used.[1] Verify the purity of your starting materials, as impurities can interfere with the reaction.
-
Consider Microwave Power Settings: The power setting on the microwave reactor can influence the reaction rate and outcome. Higher power settings can lead to rapid heating but may also cause decomposition of reactants or products. Experiment with different power levels to achieve a controlled and efficient reaction.
-
Substrate Reactivity: Aldehydes and ketones with different substituents will have varying reactivities. For example, aliphatic aldehydes with long chains tend to give higher yields than those with benzene rings.[1] For less reactive substrates, you may need to employ more forcing conditions (higher temperature, longer reaction time) or a more effective catalytic system.
-
Issue 2: Formation of Significant Byproducts
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Question: My reaction is producing a complex mixture with significant byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
-
Answer: Byproduct formation is a common challenge. Here’s how to address it:
-
Identify Potential Byproducts: The primary byproducts in a Gewald reaction can include self-condensation products of the carbonyl compound or the active methylene nitrile, as well as products from side reactions of sulfur.
-
Optimize Reaction Conditions:
-
Temperature: Excessive heat can promote side reactions. Try running the reaction at a lower temperature. For example, an optimal temperature of 50°C has been identified in some systems to maximize the yield of the desired product and minimize byproducts.[1]
-
Reaction Time: Shorter reaction times enabled by microwave synthesis can help to reduce the formation of degradation and side products. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
-
-
Choice of Base: The basicity and nucleophilicity of the amine catalyst can influence the reaction pathway. A less nucleophilic base might reduce the formation of certain byproducts. Screening various bases such as pyrrolidine, piperidine, or morpholine is recommended.[1][3]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using microwave irradiation for the Gewald synthesis compared to conventional heating?
-
A1: Microwave-assisted Gewald synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), often higher product yields, and cleaner reaction profiles with fewer byproducts.[1][3][4] Microwave heating is more uniform and efficient as it directly interacts with the polar molecules in the reaction mixture.[5]
-
Q2: How do I select the appropriate solvent for a microwave-assisted Gewald reaction?
-
A2: The choice of solvent is crucial for efficient microwave heating. Polar solvents such as DMF, DMSO, and ethanol are good microwave absorbers and are commonly used.[1][3] The solvent should also be able to dissolve the reactants, particularly sulfur. DMF has been shown to be a highly effective solvent for this reaction.[1]
-
Q3: What is the role of the base in the Gewald reaction?
-
A3: The base plays a catalytic role in the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6] Commonly used bases are secondary or tertiary amines like pyrrolidine, piperidine, morpholine, and triethylamine.[1][3]
-
Q4: Can I run the microwave-assisted Gewald reaction under solvent-free conditions?
-
A4: Yes, solvent-free microwave-assisted Gewald reactions have been reported, often using a solid support or a catalytic amount of an ionic liquid.[7] This approach aligns with the principles of green chemistry by reducing solvent waste.
-
Q5: What is a typical work-up procedure for a microwave-assisted Gewald reaction?
-
A5: After the reaction is complete and the vessel has cooled, the mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is often purified by column chromatography.[6] In some cases, the product may precipitate from the reaction mixture upon cooling or addition of a co-solvent, allowing for simple filtration.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Microwave-Assisted Gewald Reaction
Reaction Model: Butyraldehyde (1a), Methyl Cyanoacetate (2a), and Sulfur
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | 25 | 30 | 35 | [1] |
| 2 | Cs₂CO₃ | DMF | 25 | 30 | 42 | [1] |
| 3 | NaOH | DMF | 25 | 30 | <10 | [1] |
| 4 | Et₃N | DMF | 25 | 30 | 73 | [1] |
| 5 | DIEA | DMF | 25 | 30 | 65 | [1] |
| 6 | DBU | DMF | 25 | 30 | 81 | [1] |
| 7 | Piperidine | DMF | 25 | 30 | 85 | [1] |
| 8 | Pyrrolidine | DMF | 25 | 30 | 92 | [1] |
| 9 | KOtBu | DMF | 25 | 30 | 71 | [1] |
| 10 | NaOtBu | DMF | 25 | 30 | 68 | [1] |
| 11 | Pyrrolidine | DMSO | 25 | 30 | 88 | [1] |
| 12 | Pyrrolidine | EtOH | 25 | 30 | 75 | [1] |
| 13 | Pyrrolidine | i-PrOH | 25 | 30 | 62 | [1] |
| 14 | Pyrrolidine | THF | 25 | 30 | 45 | [1] |
| 15 | Pyrrolidine | Dioxane | 25 | 30 | 51 | [1] |
| 16 | Pyrrolidine | DCM | 25 | 30 | 25 | [1] |
| 17 | Pyrrolidine | NMP | 25 | 30 | 85 | [1] |
| 18 | Pyrrolidine | Toluene | 25 | 30 | 31 | [1] |
| 19 | Pyrrolidine | MeCN | 25 | 30 | 52 | [1] |
| 20 | Pyrrolidine | DMF | 50 | 30 | 95 | [1] |
| 21 | Pyrrolidine | DMF | 75 | 30 | 94 | [1] |
| 22 | Pyrrolidine | DMF | 100 | 30 | 88 | [1] |
| 23 | Pyrrolidine | DMF | 50 (Oil Bath) | 30 | 47 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Gewald Synthesis [6]
-
Reaction Setup: In a 5 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 1.1 mmol), elemental sulfur (1.1 mmol), and the selected base (e.g., pyrrolidine, 1.0 mmol).
-
Solvent Addition: Add 3 mL of the chosen solvent (e.g., DMF).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 50-120°C) for a specified duration (e.g., 10-30 minutes).
-
Work-up: After the reaction, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of Ethyl-2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
-
Reactant Mixture: In a 250 mL round-bottom flask, mix ethyl cyanoacetate (0.1 mol), 4-nitroacetophenone (0.1 mol), and elemental sulfur (0.05 mol).
-
Solvent Addition: Add 15 mL of ethanol to the flask.
-
Microwave Irradiation: Place the flask in a microwave oven and irradiate the mixture, maintaining a temperature of 120°C for 46 minutes.
-
Monitoring and Work-up: Monitor the completion of the reaction using Thin Layer Chromatography (TLC). Upon completion, work up the reaction mixture by adding a 2:1 ratio of ethanol to methanol.
-
Product Isolation: A dark brown amorphous precipitate will form. Filter the precipitate and allow it to dry to obtain the final product.
Visualizations
Caption: General experimental workflow for microwave-assisted Gewald synthesis.
Caption: Troubleshooting decision tree for low yield in Gewald synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijert.org [ijert.org]
How to avoid dimer formation in benzothiophene synthesis
Welcome to the Technical Support Center for Benzothiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of benzothiophenes, with a specific focus on preventing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What are the common dimerization pathways observed during benzothiophene synthesis?
A1: Dimerization is a frequent side reaction in benzothiophene synthesis, leading to reduced yields and purification challenges. The three most common dimerization pathways are:
-
C-3 Dimerization via Carbocation Intermediates: This often occurs during the reduction of a secondary alcohol adjacent to the benzothiophene core, particularly when using reagents like sodium borohydride (NaBH₄) in trifluoroacetic acid (TFA). The acidic conditions can promote the formation of a stable carbocation, which is then attacked by another electron-rich benzothiophene molecule at the C-3 position.
-
Diels-Alder Dimerization of Benzothiophene S-oxides: Benzothiophenes can be oxidized to their corresponding S-oxides or S,S-dioxides. These oxidized species can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions, leading to dimer formation.
-
C-2 Dimerization in Cross-Coupling Reactions: In transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling, homocoupling of the organometallic reagent (e.g., an organostannane) can occur, resulting in the formation of a 2,2'-bibenzothiophene dimer.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the specific dimerization issues you may encounter during your experiments.
Issue 1: Formation of a C-3 Linked Dimer During Reduction of a Secondary Alcohol
You observe a significant amount of a high-molecular-weight byproduct, which mass spectrometry and NMR analysis suggest is a dimer linked at the C-3 position of the benzothiophene ring. This is often encountered during the reduction of a carbinol substituent.
The combination of a hydride source (like NaBH₄) and a strong acid (like TFA) can generate a carbocation intermediate at the benzylic position. This electrophilic species is then susceptible to nucleophilic attack by another benzothiophene molecule, which is electron-rich at the C-3 position.
Characterization of impurities in Ethyl 2-amino-1-benzothiophene-3-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate and related 2-aminothiophenes via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through the Gewald three-component reaction. The mechanism involves three key steps:
-
Knoevenagel-Cope Condensation: A base, such as morpholine or triethylamine, catalyzes the condensation of a ketone (e.g., cyclohexanone) and an active methylene nitrile (ethyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.[1][2][3][4]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and can involve polysulfide intermediates.[1][5]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final stable 2-aminothiophene product.[2][3]
Q2: What are the most common impurities observed in the synthesis of this compound?
A2: Common impurities include:
-
Unreacted Starting Materials: Residual ketone (e.g., cyclohexanone) and ethyl cyanoacetate.[1][6]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile (ethyl 2-cyano-2-cyclohexylideneacetate) may be present if the sulfur addition and cyclization steps are incomplete.[1]
-
Dimerization or Polymerization Products: Under certain conditions, starting materials or intermediates can self-condense or polymerize.[1]
-
Residual Elemental Sulfur: Unreacted sulfur can be difficult to remove from the final product.[7]
Q3: What analytical techniques are recommended for impurity profiling in this synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile organic impurities.[6]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities such as residual solvents and unreacted starting materials.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide molecular weight information for the identification of unknown impurities.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of the final product and isolated impurities.[6][8]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the product and impurities.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, consider screening different bases like piperidine, morpholine, or triethylamine.[1] - Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of sulfur.[1] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. Avoid excessive heat, which can lead to side reactions.[1] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the protocol. |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Identification | Mitigation Strategy |
| Unreacted Starting Materials | Characteristic signals in 1H NMR and GC-MS corresponding to the starting ketone and ethyl cyanoacetate. | Increase reaction time, optimize temperature, or consider a more effective catalyst to drive the reaction to completion.[1] |
| Knoevenagel-Cope Intermediate | Presence of a peak in LC-MS corresponding to the molecular weight of the α,β-unsaturated nitrile. 1H NMR will show signals for the vinylidene proton. | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1] |
| Dimerization/Polymerization Products | Broad, unresolved peaks in the baseline of the NMR spectrum and multiple high molecular weight signals in the mass spectrum. | Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent to disfavor side reactions.[1] |
| Residual Elemental Sulfur | Yellowish or off-white appearance of the final product. | Recrystallize the product from a suitable solvent. Alternatively, wash the crude product with a solvent in which sulfur is soluble but the desired product is not.[7] |
Characterization of Potential Impurities
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| Ethyl Cyanoacetate | 4.25 (q, 2H), 3.45 (s, 2H), 1.30 (t, 3H) | 162.9, 113.1, 63.2, 24.8, 14.0 | 113 (M+) |
| Cyclohexanone | 2.35 (t, 4H), 1.88 (quint, 4H), 1.72 (quint, 2H) | 211.9, 42.0, 27.1, 25.1 | 98 (M+) |
| Ethyl 2-cyano-2-cyclohexylideneacetate | 4.28 (q, 2H), 3.05 (t, 2H), 2.50 (t, 2H), 1.70-1.60 (m, 6H), 1.35 (t, 3H) | 170.1, 163.2, 116.3, 100.2, 62.1, 32.5, 30.1, 27.8, 26.0, 14.2 | 193 (M+) |
Experimental Protocols
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
To a mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise with stirring. The reaction mixture is then heated to 50-60 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from ethanol.
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Gewald reaction mechanism for 2-aminothiophene synthesis.
Caption: Workflow for the identification of impurities.
Caption: Troubleshooting logic for Gewald synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl cyanoacetate(105-56-6) 1H NMR spectrum [chemicalbook.com]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Alternative Catalysts for the Gewald Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the Gewald reaction, with a specific focus on the application of modern, alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction?
A1: The Gewald reaction is a multi-component organic reaction that synthesizes a polysubstituted 2-aminothiophene. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][2] This reaction is a powerful tool for creating diverse libraries of thiophene compounds, which are significant scaffolds in medicinal chemistry.[3][4]
Q2: What is the role of the traditional base catalyst?
A2: Traditionally, stoichiometric amounts of secondary or tertiary amines, such as morpholine, piperidine, or triethylamine, are used as base catalysts.[5] The base is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[1][2]
Q3: Why should I consider an alternative catalyst?
A3: While effective, traditional amine bases are used in stoichiometric quantities and can complicate product purification. Alternative catalysts are being developed to improve reaction efficiency, reduce waste, and simplify procedures. Many modern catalysts are used in smaller, truly catalytic amounts, can be recycled, and align with the principles of green chemistry.[4][6]
Q4: What are some examples of alternative catalysts for the Gewald reaction?
A4: A variety of alternative catalytic systems have been successfully employed, including:
-
Organocatalysts: L-proline has been shown to be an efficient catalyst for the one-pot synthesis of 2-aminothiophenes.[4][7]
-
Heterogeneous Catalysts: Solid-supported catalysts like ZnO and N-methylpiperazine-functionalized fibers offer advantages such as easy separation and potential for recycling.[7][8]
-
Conjugate Acid-Base Pair Catalysts: Piperidinium borate (Pip•borate) has been reported as a highly efficient, recyclable catalyst that can be used in small (mol%) quantities.[6]
Q5: Can the Gewald reaction be performed under solvent-free conditions?
A5: Yes, solvent-free methods have been developed. High-speed ball milling (mechanochemistry) and heating in a conventional oven are effective "green" alternatives that can simplify workup and reduce environmental impact.[9][10]
Q6: What are the benefits of using microwave irradiation?
A6: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve product yields, particularly for challenging or sterically hindered substrates.[1][3][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Inefficient Knoevenagel Condensation | The initial condensation step is critical. Ensure your catalyst is active. For less reactive ketones, a stronger catalyst may be needed. If the reaction produces water, consider using a dehydrating agent or a Dean-Stark apparatus to remove it.[5] |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur must dissolve and react. Use a polar solvent like ethanol, methanol, or DMF to improve solubility. Gently heating the reaction mixture to 40-60 °C can also enhance sulfur's reactivity, but avoid excessive heat which can cause side reactions.[5] |
| Incorrect Stoichiometry or Reagent Purity | Verify the purity of all starting materials, as impurities can inhibit the reaction. Ensure that all reagents are measured precisely according to the protocol.[5] |
| Steric Hindrance | For sterically hindered ketones, consider a two-step approach: first, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, then react it with sulfur and the catalyst in a separate step. Microwave irradiation can also be highly effective in overcoming steric barriers.[5] |
Issue 2: Presence of Significant Impurities or Byproducts
| Possible Cause | Recommended Solution(s) |
| Unreacted Starting Materials | If the reaction has not gone to completion, increase the reaction time or temperature. You may also consider increasing the catalyst loading.[5] |
| Stable Knoevenagel Intermediate | The α,β-unsaturated nitrile intermediate may accumulate if the subsequent sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, catalyst) are suitable for the cyclization.[5] |
| Dimerization or Polymerization | Side reactions can occur, especially at high concentrations or temperatures. Try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent to minimize these pathways.[5] |
Alternative Catalyst Performance Data
The following table summarizes the performance of various alternative catalysts under different conditions.
| Catalyst | Carbonyl Compound | Active Methylene | Conditions | Catalyst Loading | Yield (%) |
| Piperidinium Borate [6] | Cyclohexanone | Malononitrile | EtOH/H₂O (9:1), 100 °C, 20 min | 20 mol% | 96% |
| Piperidinium Borate [6] | Acetophenone | Malononitrile | EtOH/H₂O (9:1), 100 °C, 35 min | 20 mol% | 92% |
| ZnO [8] | Cyclohexanone | Malononitrile | Solvent-free, 60 °C, 2.5 h | 5 mol% | 70% |
| L-Proline [4] | Coumarin derivative | Cyanoacetamide | Ethanol, Reflux, 2 h | Not specified | 88% (over 2 steps) |
| Mechanochemistry [10] | 4-Methoxyacetophenone | Ethyl cyanoacetate | Ball mill, 60 °C, 60 min | 0.25 equiv. Morpholine | 90% |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis Using a Catalytic Amount of Piperidinium Borate [6]
-
Reagent Preparation: In a round-bottom flask, combine the ketone (1.0 equiv), the active methylene compound (1.0 equiv), and elemental sulfur (1.0 equiv).
-
Solvent and Catalyst Addition: Add a 9:1 mixture of Ethanol:Water as the solvent. Add piperidinium borate (20 mol%).
-
Reaction: Equip the flask with a condenser and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete (typically 20-40 minutes), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, pour the mixture into ice water to induce precipitation.
-
Final Product: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative.
Protocol 2: Solvent-Free Gewald Reaction via Mechanochemistry (Ball Milling) [10]
-
Loading: Place the aryl-alkyl ketone (1.0 equiv), active nitrile (1.2 equiv), elemental sulfur (1.5 equiv), morpholine (0.25 equiv), and a grinding ball into a milling vessel.
-
Milling: Perform the reaction using a high-speed ball mill. For heat-assisted milling, pre-heat the mill to the desired temperature (e.g., 60 °C).
-
Extraction: After milling for the specified time (e.g., 60 minutes), dissolve the solid mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Remove the catalyst and any insoluble materials by filtration. Concentrate the filtrate under reduced pressure.
-
Final Product: Purify the resulting crude product by column chromatography to yield the pure 2-aminothiophene.
Visualizations
Caption: The mechanism of the Gewald reaction proceeds via three main stages.
Caption: General experimental workflow for a catalytic Gewald synthesis.
Caption: A decision tree for troubleshooting low yield in the Gewald reaction.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Aminothiophenes
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes, with a particular focus on the impact of solvent selection.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophenes, primarily through the Gewald reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical first step.[1] Failure at this stage will prevent the formation of the thiophene ring. | Verify Starting Material Quality: Ensure the purity of your ketone/aldehyde and active methylene nitrile.[1] Optimize Base Selection: Screen common bases like morpholine, piperidine, or triethylamine. The choice of base can be critical for less reactive ketones.[2] Monitor the Condensation: Run a small-scale reaction of just the carbonyl compound, active methylene nitrile, and base to confirm the formation of the condensed product via TLC or LC-MS before adding sulfur.[1] |
| Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be adequately dissolved and reactive for the reaction to proceed efficiently. | Select an Appropriate Solvent: Polar solvents such as ethanol, methanol, or DMF are commonly used as they enhance the solubility and reactivity of sulfur.[1][2] Adjust Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity. However, avoid excessive heat, which can lead to side reactions.[2] | |
| Side Reactions: Competing reactions, such as the dimerization of the α,β-unsaturated nitrile intermediate, can reduce the yield of the desired 2-aminothiophene.[1] | Modify Reaction Conditions: Adjusting the temperature or the rate of reagent addition may help minimize the formation of dimers.[1] | |
| Formation of Multiple Byproducts | Oxidation of Starting Materials or Products: Some starting materials or the final 2-aminothiophene product may be sensitive to oxidation. | Use an Inert Atmosphere: Consider running the reaction under an inert atmosphere like nitrogen or argon, especially if using sensitive substrates.[3] |
| Presence of Unreacted Intermediates: The Knoevenagel condensation intermediate (α,β-unsaturated nitrile) may remain if the subsequent sulfur addition and cyclization are slow. | Optimize for Cyclization: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are favorable for the cyclization step.[2] | |
| Difficulty in Product Purification | Presence of Oily Byproducts or Unreacted Starting Materials: Isolating the pure 2-aminothiophene can be challenging if the crude product is an oil or contains impurities with similar polarity. | Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2] Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a suitable alternative. A common eluent system is a gradient of ethyl acetate in hexanes.[2] Washing: Washing the crude product with water can remove inorganic salts, and a wash with a non-polar solvent like hexanes can remove non-polar byproducts.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the Gewald synthesis of 2-aminothiophenes?
A1: The solvent plays a crucial role in the Gewald reaction by:
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Dissolving Reactants: Ensuring that the carbonyl compound, active methylene nitrile, and elemental sulfur are in the same phase to react.
-
Enhancing Reactivity: Polar solvents like ethanol, methanol, and DMF can enhance the condensation of intermediates with sulfur.[1][4] The polarity of the solvent can significantly impact the reaction rate and yield.[1]
-
Influencing Reaction Pathway: The choice of solvent can sometimes influence the prevalence of side reactions.
Q2: Which solvents are typically recommended for the Gewald reaction?
A2: Polar solvents are generally preferred. Commonly used solvents include:
-
A mixture of ethanol and water has also been shown to be effective and offers a greener alternative.[5]
Q3: Can the Gewald reaction be performed without a solvent?
A3: Yes, solvent-free methods for the Gewald reaction have been developed, often utilizing mechanochemistry (high-speed ball milling).[6] These methods can be more environmentally friendly and in some cases, can be catalytic in base and conducted under aerobic conditions.[6]
Q4: How does temperature affect the synthesis of 2-aminothiophenes?
A4: Temperature is a critical parameter. While some reactions proceed at room temperature, others require heating.[1] A temperature that is too low may lead to a very slow reaction, while a temperature that is too high can promote the formation of side products.[1] It is often advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal conditions for a specific set of substrates.[1]
Q5: What are the key steps in the mechanism of the Gewald reaction?
A5: The mechanism of the Gewald reaction involves several key steps:
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation of the ketone or aldehyde with the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][7]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex.[7]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2][7]
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of a model Gewald reaction.
| Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Water | 100 | 5 h | 45 | [5] |
| Methanol | 100 | 3 h | 82 | [5] |
| Ethanol | 100 | 2 h | 88 | [5] |
| Acetonitrile | 100 | 5 h | 65 | [5] |
| Ethanol/Water (9:1) | 100 | 25 min | 96 | [5] |
| Dichloromethane | 100 | 6 h | 35 | [5] |
| Toluene | 100 | 6 h | 40 | [5] |
| Tetrahydrofuran | 100 | 5 h | 55 | [5] |
Note: The model reaction involved a ketone, an active methylene compound, sulfur, and a catalyst.
Experimental Protocols
General One-Pot Protocol for Gewald Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Carbonyl compound (ketone or aldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
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Elemental sulfur
-
Base (e.g., morpholine, triethylamine)
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Solvent (e.g., ethanol, methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).[2]
-
Add a suitable solvent, such as ethanol or methanol.[2]
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Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]
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Stir the reaction mixture at room temperature or heat to 40-50 °C.[2]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.[2]
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If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[2]
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[2]
Visualizations
Caption: Mechanism of the Gewald synthesis of 2-aminothiophenes.
Caption: General experimental workflow for the Gewald synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. d-nb.info [d-nb.info]
- 6. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-amino-1-benzothiophene-3-carboxylate, with a focus on addressing the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound and its derivatives is the Gewald reaction. This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene compound (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2][3] Its operational simplicity and the availability of starting materials make it amenable to scale-up.
Q2: What is the fundamental mechanism of the Gewald reaction for this synthesis?
A2: The reaction mechanism proceeds through three key stages:
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Knoevenagel Condensation: A base, typically a secondary amine like morpholine or piperidine, catalyzes the condensation of the ketone/aldehyde with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the activated intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[1][3]
Q3: What are the primary challenges when scaling up the Gewald synthesis?
A3: The main challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The reaction can be exothermic, and improper heat management at a larger scale can lead to runaway reactions and the formation of byproducts.
-
Mixing and Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixture (elemental sulfur is a solid) is critical for consistent reaction rates and yields.
-
Byproduct Formation: Increased reaction times and potential localized overheating can lead to the formation of dimeric and polymeric byproducts, complicating purification.[1]
-
Product Isolation and Purification: Crystallization and isolation of the final product can be challenging at a large scale, with risks of oiling out or inconsistent crystal morphology.
Q4: Are there greener alternatives to the traditional Gewald synthesis for industrial applications?
A4: Yes, several green chemistry approaches have been explored to improve the environmental footprint and efficiency of the Gewald reaction. These include the use of microwave irradiation to reduce reaction times, solvent-free reactions using techniques like ball milling, and the use of recyclable catalysts.[4][5][6][7] Ultrasound-assisted synthesis in aqueous media has also been shown to be effective.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | - Base Selection: The choice and amount of base are critical. For less reactive starting materials, consider screening bases like piperidine or triethylamine in addition to morpholine. Ensure the catalytic amount is appropriate for the scale.[1] - Water Removal: The condensation step produces water, which can inhibit the reaction. On a larger scale, consider azeotropic removal of water if the solvent system allows. |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally effective. Ensure the chosen solvent is appropriate for the scale and equipment. - Temperature Control: Gently heating the reaction mixture (typically 40-60 °C) can improve sulfur's reactivity. However, precise temperature control is crucial at scale to prevent side reactions.[1] |
| Incomplete Cyclization | - Reaction Time: Scale-up often requires longer reaction times. Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time. - Base Concentration: Ensure the base concentration remains sufficient throughout the reaction to promote cyclization. |
Issue 2: High Levels of Impurities and Byproducts
| Possible Cause | Troubleshooting Steps |
| Dimerization or Polymerization | - Controlled Reagent Addition: At a larger scale, the slow, controlled addition of one of the reactants can minimize the formation of byproducts from self-condensation.[1] - Lower Reaction Temperature: Running the reaction at the lower end of the effective temperature range can reduce the rate of side reactions. |
| Unreacted Starting Materials | - Stoichiometry Check: Verify the molar ratios of all reactants. A slight excess of the more volatile or less stable reactant may be necessary at scale. - Mixing Efficiency: Ensure that the stirring is adequate to keep the sulfur suspended and the reactants well-mixed. Inadequate mixing can lead to localized areas of low reactant concentration. |
| Formation of the Knoevenagel Intermediate | - Sulfur Addition: Ensure that the elemental sulfur is of good quality and is added at the appropriate stage of the reaction. The intermediate will accumulate if the sulfur addition or cyclization step is the rate-limiting step.[1] |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Product Oiling Out During Crystallization | - Solvent System: The choice of solvent for recrystallization is critical. Ethanol or methanol are commonly used.[8][9] A mixture of solvents, such as ethyl acetate/hexanes, may be required. - Cooling Rate: A slow, controlled cooling rate is essential for obtaining crystalline material. Rapid cooling can lead to the product oiling out. |
| Inconsistent Crystal Form | - Seeding: Using seed crystals of the desired polymorphic form can help to ensure consistent crystallization. - Stirring: Gentle stirring during crystallization can promote uniform crystal growth. |
| Product Purity Issues | - Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. - Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary, though this can be challenging and costly at an industrial scale.[1] |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10-100 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Reaction Time | 2-8 hours | 6-18 hours | 12-24 hours |
| Optimal Temperature | 40-60 °C | 45-55 °C (with precise control) | 45-50 °C (with robust cooling) |
| Typical Yield | 75-90% | 70-85% | 65-80% |
| Key Challenge | Optimizing reaction conditions | Heat management and mixing | Process consistency and cost-efficiency |
Table 2: Common Impurity Profile Changes with Scale-Up
| Impurity | Typical Level (Lab Scale) | Potential Level (Industrial Scale) | Reason for Increase |
| Unreacted Starting Materials | < 2% | < 5% | Inefficient mixing, mass transfer limitations |
| Knoevenagel Intermediate | < 1% | < 3% | Slower cyclization at lower temperatures |
| Dimeric Byproducts | < 0.5% | < 2% | Longer reaction times, potential hot spots |
| Other Thiophene Isomers | Not typically observed | < 1% | Potential side reactions under prolonged heating |
Experimental Protocols
Laboratory Scale Synthesis (50 g)
-
Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a heating mantle.
-
Reagents:
-
Starting Ketone/Aldehyde (e.g., 0.2 mol)
-
Ethyl cyanoacetate (0.2 mol, 22.6 g)
-
Elemental sulfur (0.22 mol, 7.0 g)
-
Morpholine (0.04 mol, 3.5 g)
-
Ethanol (500 mL)
-
-
Procedure:
-
Charge the flask with the starting ketone/aldehyde, ethyl cyanoacetate, elemental sulfur, and ethanol.
-
Begin stirring and add the morpholine dropwise over 10 minutes.
-
Heat the mixture to a gentle reflux (around 50-60 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 hexanes:ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate. If not, reduce the solvent volume under vacuum.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Considerations for Pilot Scale Synthesis (5 kg)
-
Equipment: A 100 L glass-lined reactor with controlled heating/cooling, an overhead stirrer, and a port for controlled reagent addition is recommended.
-
Reagent Addition: Add the base (e.g., morpholine) subsurface and at a controlled rate to manage the initial exotherm.
-
Temperature Control: Use a jacketed reactor with a thermal fluid to maintain a constant internal temperature. Monitor for any rapid temperature increases.
-
Mixing: The stirrer speed and design are critical to ensure the suspension of sulfur and good mixing of all reactants.
-
Work-up and Isolation: The product is typically isolated by centrifugation after crystallization. Ensure that the filter cake is washed thoroughly with cold solvent to remove impurities.
-
Safety: Conduct a process safety review to assess the risks of thermal runaway and implement appropriate safety measures.
Visualizations
Caption: Workflow of the Gewald synthesis.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Aminothiophenes: Gewald Synthesis vs. Alternatives
For researchers, chemists, and professionals in drug development, the synthesis of 2-aminothiophenes is a critical step in creating a wide array of pharmacologically active compounds.[1][2] These sulfur-containing heterocycles are key building blocks in drugs ranging from anti-inflammatory agents to kinase inhibitors.[1][2] This guide provides an objective comparison of the Gewald synthesis, a cornerstone method, with other notable alternatives, supported by experimental data and detailed protocols.
The Gewald reaction, first reported in 1961, has become a universal and highly versatile method for preparing polysubstituted 2-aminothiophenes due to its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[3][4] It is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester or similar active methylene nitrile in the presence of elemental sulfur and a base.[5]
Despite its widespread use, several other methods for synthesizing thiophene rings, such as the Fiesselmann and Gompper syntheses, offer unique advantages in terms of substrate scope and achievable substitution patterns. This guide will delve into a quantitative and qualitative comparison of these key synthetic routes.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for a 2-aminothiophene derivative often depends on the desired substitution pattern, the availability of starting materials, and scalability. The Gewald reaction is renowned for its efficiency in producing 2-amino-3-carboxamido/carboalkoxy/cyano-thiophenes.
| Method | Starting Materials | Typical Base/Catalyst | Typical Conditions | Yield Range (%) | Key Advantages | Limitations |
| Gewald Synthesis | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Amine (e.g., Morpholine, Triethylamine), L-proline[2] | 25-100 °C, various solvents (Ethanol, DMF)[5][6] | 40-95%[1][6][7] | One-pot, high atom economy, readily available starting materials, versatile.[3][8] | Limited substitution at C3 (typically requires an electron-withdrawing group); can fail with certain carbonyl substrates like dibenzoylmethanes.[8] |
| Fiesselmann Synthesis | α,β-Acetylenic Esters, Thioglycolic Acid Derivatives | Base (e.g., Sodium Ethoxide) | Varies, often requires base-catalyzed cyclization.[9][10] | 60-85% | Access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9][11] | Requires specialized acetylenic starting materials; primarily yields 3-hydroxy or 3-amino derivatives.[9] |
| Gompper Synthesis | Ketenethioacetals, Malononitrile | Base | Varies | 50-80% | Allows synthesis of 2-aminothiophenes with varied substituents at the 4- and 5-positions. | Requires preparation of specific ketenethioacetal precursors. |
| Chalcone-Based MCR | Chalcones, α-Cyanoacetates, Sulfur | DABCO | 80-100 °C, one-pot, two-step.[8] | 48-82%[1][8] | Access to 2-aminothiophenes unobtainable via the classic Gewald reaction.[8] | Substrate scope is dependent on the reactivity of the chalcone. |
Experimental Protocols
Below are detailed, representative protocols for the Gewald and Fiesselmann syntheses. These are intended as a guide and may require optimization based on the specific substrate.
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol is a typical example of the Gewald three-component reaction using conventional heating.
Materials:
-
Acetophenone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (base)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).
-
Add 20 mL of ethanol to the flask, followed by the dropwise addition of morpholine (0.87 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.
Protocol 2: Fiesselmann Synthesis of a 3-Hydroxythiophene Derivative
This procedure outlines the synthesis of a 3-hydroxy-2-thiophenecarboxylic acid derivative.
Materials:
-
An α,β-acetylenic ester (e.g., ethyl propiolate)
-
Methyl thioglycolate
-
Sodium ethoxide
-
Absolute Ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (0.23 g, 10 mmol) in 20 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Slowly add methyl thioglycolate (1.06 g, 10 mmol) to the cooled solution with continuous stirring.
-
After 15 minutes of stirring, add the ethyl propiolate (0.98 g, 10 mmol) dropwise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Neutralize the reaction mixture by adding a dilute acid (e.g., 1M HCl) until it reaches pH 6-7.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product using column chromatography on silica gel to obtain the desired 3-hydroxythiophene.
Visualizing Synthetic Pathways
The logical flow and key transformations of each synthetic route can be visualized to aid in their comparison.
Caption: Fig. 1: Gewald Synthesis Workflow
Caption: Fig. 2: Decision Logic for Thiophene Synthesis
Conclusion
The Gewald synthesis remains the preeminent and most straightforward method for accessing a wide variety of 2-aminothiophenes, particularly for library synthesis in drug discovery, owing to its one-pot nature and broad substrate tolerance.[3][4] However, for specific substitution patterns that are difficult to achieve via the Gewald route, alternative methods like the Fiesselmann and Gompper syntheses provide essential and complementary pathways. The Fiesselmann synthesis is particularly valuable for producing 3-hydroxythiophene derivatives[9][12], while newer multicomponent reactions using chalcones are expanding the scope to products previously considered unobtainable.[8] A thorough understanding of the advantages and limitations of each method, as outlined in this guide, is crucial for the efficient and strategic synthesis of target 2-aminothiophene molecules.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction [organic-chemistry.org]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 12. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Biological Activities of Ethyl 2-amino-1-benzothiophene-3-carboxylate and its Amide Analog
A detailed examination of the pharmacological potential of two closely related 2-amino-1-benzothiophene derivatives reveals distinct profiles in anticancer, antimicrobial, and anti-inflammatory activities. This guide synthesizes available experimental data to provide a comparative overview for researchers and professionals in drug development.
The 2-amino-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, Ethyl 2-amino-1-benzothiophene-3-carboxylate and its corresponding amide analogs have garnered significant interest. While structurally similar, the seemingly minor difference between the ester and amide functional groups at the C3 position can profoundly influence their pharmacological properties, including their mechanism of action, potency, and selectivity. This guide provides a comparative analysis of their biological activities based on available data.
Anticancer Activity: Amide Analogs Show Promising Cytotoxicity
Recent studies have highlighted the potential of 2-amino-1-benzothiophene-3-carboxamides as potent anticancer agents. While direct comparative data with the ethyl ester is limited, derivatives of the amide analog have demonstrated significant cytotoxic effects against various cancer cell lines.
For instance, a series of N-substituted 2-amino-1-benzothiophene-3-carboxamide derivatives were synthesized and evaluated for their in vitro anticancer activity. Several of these compounds exhibited potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action for some of these amide derivatives is believed to involve the inhibition of tubulin polymerization, a critical process in cell division.
While data for the ethyl ester in similar anticancer assays is not as extensively reported, the focus on amide derivatives in recent anticancer research suggests a potentially more promising avenue for this class of compounds in oncology.
Antimicrobial Activity: A Broad Spectrum of Action for Both Analogs
Both the ethyl ester and various amide analogs of 2-amino-1-benzothiophene have been investigated for their antimicrobial properties. The available data suggests that both classes of compounds can exhibit significant activity against a range of bacterial and fungal pathogens.
Derivatives of this compound have been shown to possess antibacterial activity. For example, certain synthesized derivatives have displayed inhibitory effects against both Gram-positive and Gram-negative bacteria.
Similarly, 2-amino-1-benzothiophene-3-carboxamide derivatives have been explored as antimicrobial agents. Studies have reported on the synthesis of various N-substituted amides and their evaluation against different microbial strains, with some compounds showing notable antibacterial and antifungal activities. The modification of the amide group provides a handle for tuning the antimicrobial spectrum and potency.
Anti-inflammatory Activity: Emerging Potential of Amide Derivatives
The anti-inflammatory potential of 2-aminobenzothiophene derivatives has been an area of active investigation. While information directly comparing the ethyl ester and its amide analog is scarce, there is evidence supporting the anti-inflammatory properties of related amide structures. For instance, derivatives of 2-aminobenzothiazole, a structurally similar heterocyclic system, have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. Some of these amide-containing compounds have exhibited efficacy comparable to the standard drug diclofenac. The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes.
This suggests that the amide functionality in the broader class of 2-amino-heterocyclic compounds may play a crucial role in their anti-inflammatory effects. Further studies are warranted to directly compare the anti-inflammatory activity of this compound with its amide analog to elucidate the structure-activity relationship.
Data Summary
| Biological Activity | This compound Derivatives | 2-amino-1-benzothiophene-3-carboxamide Derivatives | Key Findings |
| Anticancer | Limited recent data in direct comparisons. | Potent cytotoxicity against various cancer cell lines (low µM IC50 values). Some derivatives inhibit tubulin polymerization. | Amide analogs appear to be a more current focus for anticancer drug development. |
| Antimicrobial | Demonstrated activity against Gram-positive and Gram-negative bacteria. | Broad-spectrum antibacterial and antifungal activities reported for various N-substituted derivatives. | Both ester and amide functionalities can yield potent antimicrobial agents. |
| Anti-inflammatory | Limited direct evidence. | Related 2-aminobenzothiazole amides show significant activity, comparable to diclofenac, likely via COX inhibition. | The amide moiety in related heterocyclic systems is associated with potent anti-inflammatory effects. |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (both the ethyl ester and amide analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is replaced with fresh medium containing MTT solution.
-
After another incubation period, the MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway
Putative Mechanism of Action for Anticancer Amide Analogs
Several 2-amino-1-benzothiophene-3-carboxamide derivatives have been suggested to exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared by established chemotherapeutic agents.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Conclusion
This comparative guide highlights the importance of the ester-to-amide switch in modulating the biological activity of the 2-amino-1-benzothiophene scaffold. Further head-to-head comparative studies are essential to fully elucidate their structure-activity relationships and to guide the rational design of new therapeutic agents based on this versatile chemical framework.
A Comparative Spectroscopic Guide: From Starting Materials to Ethyl 2-amino-1-benzothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the versatile heterocyclic compound, Ethyl 2-amino-1-benzothiophene-3-carboxylate, with its precursor materials: 2-chlorobenzonitrile, ethyl cyanoacetate, and elemental sulfur. The synthesis of this benzothiophene derivative is a prime example of the Gewald reaction, a multicomponent reaction that efficiently constructs the thiophene ring. By analyzing the spectral transformations from reactants to product, researchers can effectively monitor reaction progress and confirm the structure of the final compound.
The following sections present a comparative analysis of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, supplemented with a detailed experimental protocol for the synthesis and spectroscopic analysis.
Spectroscopic Data Comparison
The transformation of the starting materials into this compound is characterized by the appearance and disappearance of key spectroscopic features. The formation of the thiophene ring and the introduction of the amino group are particularly evident in the IR and NMR spectra.
Infrared (IR) Spectroscopy
The IR spectrum of the product is distinguished by the appearance of N-H stretching vibrations and the disappearance of the nitrile stretch from 2-chlorobenzonitrile.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound (Product) | 3460-3294, 1666, 1593 | N-H stretch (primary amine), C=O stretch (ester), C=C stretch (aromatic)[1][2] |
| 2-Chlorobenzonitrile (Starting Material) | 2225 | C≡N stretch (nitrile)[3] |
| Ethyl Cyanoacetate (Starting Material) | 2260, 1745 | C≡N stretch (nitrile), C=O stretch (ester)[4] |
| Elemental Sulfur (Starting Material) | - | Lacks significant IR absorption bands in the standard mid-IR range. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the product shows characteristic signals for the ethyl ester group, the aromatic protons of the benzo moiety, and a broad singlet for the newly formed amino group.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | Assignment |
| This compound (Product) | ~7.8-7.2 (m, 4H), ~5.95 (s, 2H), 4.23 (q, 2H), 1.35 (t, 3H) | Aromatic protons, -NH₂ protons, -OCH₂- protons, -CH₃ protons[1] |
| 2-Chlorobenzonitrile (Starting Material) | 7.7-7.4 (m, 4H) | Aromatic protons[2] |
| Ethyl Cyanoacetate (Starting Material) | 4.2 (q, 2H), 3.5 (s, 2H), 1.3 (t, 3H) | -OCH₂- protons, -CH₂- protons, -CH₃ protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides clear evidence of the cyclization and formation of the benzothiophene core.
| Compound | ¹³C NMR Chemical Shifts (δ, ppm) | Assignment |
| This compound (Product) | ~166, ~162, ~132-118, ~106, ~60, ~14 | C=O (ester), C-NH₂, Aromatic & Thiophene carbons, Thiophene carbon, -OCH₂-, -CH₃[5] |
| 2-Chlorobenzonitrile (Starting Material) | ~134-127, ~117, ~115 | Aromatic carbons, C-Cl, C≡N[6] |
| Ethyl Cyanoacetate (Starting Material) | 163.1, 113.1, 62.5, 25.0, 14.0 | C=O (ester), C≡N, -OCH₂-, -CH₂-, -CH₃[7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and shows characteristic fragmentation patterns.
| Compound | Molecular Ion (M⁺) m/z | Key Fragments (m/z) |
| This compound (Product) | 221 | 176 ([M-OC₂H₅]⁺), 148 ([M-COOC₂H₅]⁺) |
| 2-Chlorobenzonitrile (Starting Material) | 137/139 (isotope pattern) | 102 ([M-Cl]⁺)[2][8] |
| Ethyl Cyanoacetate (Starting Material) | 113 | 68 ([M-OC₂H₅]⁺), 40 ([CH₂CN]⁺) |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example of the Gewald reaction for the synthesis of the title compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzonitrile (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
Addition of Base: Slowly add a catalytic amount of an organic base, such as morpholine or diethylamine (2 mL), to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 45-55 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the final product.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets. A small amount of the solid sample is ground with KBr and pressed into a thin pellet for analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of the target compound via the Gewald reaction.
Workflow for Spectroscopic Analysis and Comparison
References
- 1. asianpubs.org [asianpubs.org]
- 2. heteroletters.org [heteroletters.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 5. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. ijcmas.com [ijcmas.com]
- 8. ijpbs.com [ijpbs.com]
Unveiling the Potential of Benzothiophene Derivatives in the Fight Against Microbial Resistance
A Comparative Analysis of the Antimicrobial Efficacy of Novel Benzothiophene Derivatives Against Standard Antibiotics
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. This guide offers a comprehensive comparison of the antimicrobial efficacy of emerging benzothiophene derivatives against established standard antibiotics. The data presented herein, supported by detailed experimental protocols, aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential of these compounds in combating pathogenic microbes.
Performance Against Key Pathogens: A Quantitative Comparison
The antimicrobial activity of newly synthesized benzothiophene derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, was determined for each compound and compared with standard antibiotics.
| Compound/Antibiotic | Staphylococcus aureus (ATCC 25923) MIC (µM) | Escherichia coli (ATCC 25922) MIC (µM) | Pseudomonas aeruginosa (ATCC 27853) MIC (µM) | Salmonella (ATCC 12022) MIC (µM) |
| Benzothiophene Derivative 3b | 1.11[1] | 1.11[1] | 1.00[1] | 0.54[1] |
| Benzothiophene Derivative 3f | - | 0.64[1] | - | - |
| Ciprofloxacin | - | - | >0.61-1.00 | - |
| Gentamicin | - | - | - | - |
| Chloramphenicol | Moderate Activity | Moderate Activity | - | - |
Note: A lower MIC value indicates greater antimicrobial activity. Data for some standard antibiotics were not directly comparable in the same units in the cited literature.
In-Depth Look: Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols for antimicrobial susceptibility testing are provided.
Broth Microdilution Method (CLSI Guideline)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the benzothiophene derivative or standard antibiotic is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending several colonies from a fresh agar plate into a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative test used to determine the susceptibility of bacteria to an antimicrobial agent.[3][4][5][6]
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the benzothiophene derivative or standard antibiotic are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.
-
Measurement of Zone of Inhibition: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing the Process and Mechanism
To further elucidate the experimental workflow and the potential mechanism of action of these promising compounds, the following diagrams are provided.
Antimicrobial Susceptibility Testing Workflow
Some thiophene derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[7][8] These compounds are believed to act as allosteric inhibitors, binding to a site distinct from the active site and stabilizing the DNA-gyrase cleavage complex, ultimately leading to bacterial cell death.
Proposed Mechanism of Action of Benzothiophene Derivatives
Conclusion
The data presented in this guide highlights the significant antimicrobial potential of novel benzothiophene derivatives. Several of these compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable or superior to some standard antibiotics. The proposed mechanism of action, targeting the essential bacterial enzyme DNA gyrase, suggests a promising avenue for overcoming existing resistance mechanisms. Further research and development of these compounds are warranted to fully explore their therapeutic potential in the ongoing battle against infectious diseases.
References
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. microbenotes.com [microbenotes.com]
- 7. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. | John Innes Centre [jic.ac.uk]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Benzothiophene-Based Compounds
For researchers and drug development professionals, the journey of a novel compound from laboratory benchtop to potential clinical application is fraught with challenges. A critical step in this process is understanding the correlation between a compound's activity in a controlled in vitro environment and its performance within a complex biological system (in vivo). This guide provides a comparative overview of novel benzothiophene-based compounds, a class of molecules demonstrating significant therapeutic potential, particularly in oncology. By presenting key experimental data and detailed protocols, this guide aims to offer a clearer perspective on their translational potential.
The benzothiophene scaffold is a versatile heterocyclic structure that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will delve into specific examples of benzothiophene derivatives that have been evaluated in both in vitro and in vivo settings, with a focus on their anticancer applications as kinase inhibitors and modulators of key signaling pathways.
In Vitro Activity: Potency and Cellular Effects
The initial assessment of a compound's potential is typically determined through a series of in vitro assays. These experiments are crucial for establishing the compound's potency, mechanism of action, and selectivity at a cellular and molecular level.
Multi-Kinase Inhibition by 5-Hydroxybenzothiophene Derivatives
A series of 5-hydroxybenzothiophene derivatives have been identified as potent multi-kinase inhibitors, a promising strategy to combat chemoresistance in cancer.[1][3][4][5] One standout compound, 16b , which features a 5-hydroxybenzothiophene hydrazide scaffold, has demonstrated significant inhibitory activity against several key kinases implicated in cancer progression.[3][4][5]
Table 1: In Vitro Kinase Inhibition Profile of Compound 16b [6]
| Target Kinase | IC50 (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
The potent, low nanomolar IC50 values indicate strong inhibition of these kinases. This activity translates to significant anti-proliferative effects across various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Compound 16b [6]
| Cancer Cell Line | IC50 (µM) |
| U87MG (Glioblastoma) | 7.2 |
| HCT-116 (Colon) | >10 |
| A549 (Lung) | >10 |
| HeLa (Cervical) | >10 |
Compound 16b was particularly effective against the U87MG glioblastoma cell line.[3][4][5] Further in vitro studies revealed that it induces G2/M cell cycle arrest and apoptosis, and inhibits cell migration by modulating apoptotic markers.[3][4][5]
Targeting the RhoA/ROCK Pathway
Another class of benzothiophene derivatives, benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, has been developed to target the RhoA/ROCK signaling pathway, which plays a crucial role in tumor growth and metastasis.[6][7][8][9] Compound b19 from this series has shown significant in vitro activity in breast cancer cell lines.
Table 3: In Vitro Anti-proliferative Activity of Compound b19
| Cancer Cell Line | IC50 (µM) |
| MDA-MB-231 | 1.83 |
| MCF-7 | 3.12 |
Compound b19 effectively inhibited the proliferation, migration, and invasion of MDA-MB-231 cells and promoted their apoptosis.[6][7][9] The mechanism of action was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers, key events downstream of the RhoA/ROCK pathway.[6][7][9]
From the Dish to the Organism: In Vivo Evaluation
While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its in vivo efficacy and safety profile. Animal models, typically xenograft mouse models for cancer, are employed to assess how the compound behaves in a living system.
In Vivo Efficacy of a Benzothiophene Carboxylate Derivative
A study on 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), demonstrated promising in vivo activity.[2] Administration of BT2 at a dose of 20 mg/kg/day to wild-type mice for one week resulted in nearly complete dephosphorylation and maximal activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) in heart, muscle, kidneys, and liver.[2] This led to a significant reduction in plasma branched-chain amino acid (BCAA) concentrations, showcasing the compound's ability to modulate its target and induce a physiological response in vivo.[2]
While direct in vivo anticancer efficacy data for the aforementioned multi-kinase inhibitor 16b and the RhoA/ROCK pathway inhibitor b19 were not detailed in the reviewed literature, the potent in vitro results strongly support their further investigation in animal models. The transition from promising in vitro activity to successful in vivo outcomes is a critical hurdle in drug development.[10]
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: In a multi-well plate, the target kinase, a suitable substrate (e.g., a peptide or protein), and the test compound are added to a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT).
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of ADP produced is measured using a detection reagent such as ADP-Glo™. The luminescence signal is proportional to the amount of ADP, which is inversely proportional to the extent of kinase inhibition.
-
Data Analysis: The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Mouse Model (General Protocol)
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomly assigned to treatment and control groups. The treatment group receives the test compound via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint: The experiment is terminated when the tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Mechanisms
To better understand the biological context of these compounds' activities, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A typical workflow for the preclinical evaluation of novel compounds.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of compound b19.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Structure of Ethyl 2-amino-1-benzothiophene-3-carboxylate Derivatives by X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the realm of medicinal chemistry, ethyl 2-amino-1-benzothiophene-3-carboxylate and its derivatives represent a scaffold of significant interest due to their diverse biological activities. X-ray crystallography stands as the gold standard for unambiguously elucidating the three-dimensional atomic arrangement of these compounds, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design.
This guide offers a comparative overview of the structural validation of this compound derivatives using single-crystal X-ray diffraction. It provides a summary of crystallographic data for representative compounds and outlines the fundamental experimental protocols involved in their structural determination.
Comparative Crystallographic Data of Thiophene Derivatives
The following table summarizes key crystallographic data for selected 2-aminothiophene derivatives, offering a quantitative comparison of their structural parameters. These derivatives share a common ethyl 2-aminothiophene-3-carboxylate core, with variations in substitution on the thiophene ring.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C9H13NO2S | Monoclinic | P21/c | 7.9487(2) | 9.8939(3) | 13.4348(4) | 106.143(2) | 1014.90(5) | [1] |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | Triclinic | P-1 | - | - | - | - | - | [2] |
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | C12H17NO2S | Monoclinic | P21/c | 11.025(2) | 10.396(2) | 11.234(2) | 108.34(1) | 1220.3(4) | [3] |
Note: Detailed bond lengths and angles for Ethyl 2-amino-4-methylthiophene-3-carboxylate were not immediately available in the abstracts. A full review of the cited literature is recommended for in-depth analysis.
Experimental Protocols
The determination of the crystal structure of these derivatives by X-ray diffraction involves a series of critical steps, from synthesis and crystallization to data collection and structure refinement.[4][5]
Synthesis and Crystallization
The synthesis of ethyl 2-aminothiophene-3-carboxylate derivatives often follows established methods such as the Gewald reaction.[1][6] For instance, the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate involves the reaction of a ketone (acetone) and ethyl cyanoacetate with elemental sulfur in the presence of a base like diethylamine.[2]
Following synthesis and purification, obtaining high-quality single crystals is the most crucial and often challenging step.[4] A common method is slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol or ethyl acetate.[1][2]
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[4] The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[4] The angles and intensities of these reflections are measured.
The collected data is then processed to solve the crystal structure. This process involves determining the unit cell dimensions and space group, followed by solving the phase problem to generate an initial electron density map.[4] The atomic model is then built and refined against the experimental data to yield the final, precise molecular structure, including bond lengths, bond angles, and torsion angles.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for the structural validation of this compound derivatives using X-ray crystallography.
Caption: Workflow for X-ray Crystallographic Analysis.
This guide provides a foundational understanding of the process and data involved in the structural validation of this compound derivatives. For detailed structural information and experimental specifics, researchers are encouraged to consult the primary literature cited.
References
- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
Comparative study of different catalysts for the Gewald reaction
The Gewald three-component reaction is a cornerstone in heterocyclic chemistry, providing an efficient pathway to synthesize polysubstituted 2-aminothiophenes, which are significant scaffolds in medicinal chemistry and materials science. The reaction traditionally involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. Over the years, a diverse array of catalysts has been developed to improve yields, shorten reaction times, and enhance the environmental friendliness of the reaction. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The efficiency of the Gewald reaction is highly dependent on the catalyst employed. The choice of catalyst influences reaction rates, product yields, and overall process sustainability. Below is a summary of quantitative data for different types of catalysts, including traditional homogeneous bases, modern heterogeneous systems, and novel catalytic pairs.
| Catalyst Type | Catalyst | Carbonyl Compound | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Homogeneous Base | Morpholine | Cyclohexanone | Malononitrile | Ethanol | 70 | 20 min | High (not specified) | [1] |
| Diethylamine | Cyclohexanone | Ethyl cyanoacetate & Sulfur | Ethanol | - | - | - | [2] | |
| Triethylamine | α-sulfanylketone | α-substituted acetonitrile | Methanol/DMF | 50 | - | - | [3][4] | |
| Piperidine | α-sulfanylketone | α-substituted acetonitrile | Methanol/DMF | 50 | - | - | [3][4] | |
| Heterogeneous | KG-60-Piperazine | Various aldehydes & ketones | Malononitrile/Ethyl cyanoacetate | - | - | - | General utility | [5] |
| Commercial Zinc Oxide (ZnO) | Various aldehydes & ketones | Malononitrile | Solvent-free | - | - | 27-70 | [6] | |
| Sodium Aluminate (NaAlO2) | Various | - | - | - | - | Excellent | [7] | |
| KF-Alumina | Ketones | Cyanoacetate/Malononitrile | - | - | 20 min | 55-92 | [1] | |
| Conjugate Acid-Base Pair | Piperidinium Borate (Pip borate) | Cyclohexanone | Malononitrile | Ethanol:H2O (9:1) | 100 | 25 min | 96 | [8] |
| Piperidinium Borate (Pip borate) | Cyclopentanone | Malononitrile | Ethanol:H2O (9:1) | - | 15 min | 87 | [8] | |
| Piperidinium Borate (Pip borate) | Ethyl acetoacetate | Malononitrile | Ethanol:H2O (9:1) | - | 30 min | 87 | [8] | |
| Other | Bovine Serum Albumin (BSA) | Various | - | - | - | - | Moderate to excellent | [9] |
| Sodium Polysulfide (Na2Sx) | Ketones/Aldehydes | Malononitrile | Water | - | - | Moderate to high | [9][10] | |
| 1,1,3,3-tetramethylguanidine lactate [TMG][Lac] | Various | - | Ionic Liquid | - | - | Good to high | [9] |
Note: "-" indicates that the specific data was not provided in the referenced search results. The yields and reaction times are highly substrate-dependent.
Experimental Protocols
The following is a generalized experimental protocol for the Gewald reaction, which can be adapted based on the chosen catalyst and substrates.
General Procedure for the Gewald Reaction:
-
Reactant Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent and Catalyst Addition: Add the appropriate solvent (e.g., ethanol, methanol, or a green solvent like water or PEG-200) to the flask. Introduce the catalyst (e.g., 20 mol% for Piperidinium Borate, or a specified weight percentage for heterogeneous catalysts).[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for the time specified in the literature for the chosen catalyst, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3][8] For microwave-assisted reactions, the mixture is subjected to microwave irradiation at a specified power and temperature.[2][11]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into ice-water or treated with a saturated solution of sodium chloride. The precipitated solid product is collected by filtration, washed with water, and dried. If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Example using Piperidinium Borate Catalyst: [8]
For a model reaction, cyclohexanone (1 mmol), malononitrile (1 mmol), and sulfur (1 mmol) are mixed in a 9:1 ethanol:water solvent system. Piperidinium borate (20 mol%) is added as the catalyst. The mixture is then heated to 100 °C and stirred for 25 minutes. After completion, the product is isolated and purified as described in the general procedure.
Catalyst Study Workflow
The logical flow for a comparative study of catalysts in the Gewald reaction involves several key stages, from catalyst selection to final product analysis.
Caption: Workflow for a comparative study of catalysts for the Gewald reaction.
Mechanism of the Gewald Reaction
The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile, catalyzed by a base, to form a stable intermediate.[11] The subsequent steps involving the addition of elemental sulfur are not fully elucidated but are proposed to proceed through an intermediate which then cyclizes and tautomerizes to yield the final 2-aminothiophene product.[11] The catalyst plays a crucial role in facilitating these steps, particularly the initial condensation.
Conclusion
The selection of a catalyst for the Gewald reaction is a critical decision that impacts the efficiency, sustainability, and economic viability of the synthesis of 2-aminothiophenes. While traditional homogeneous bases like morpholine and piperidine are effective, they can be difficult to separate from the reaction mixture.[9] Heterogeneous catalysts such as silica-supported amines, ZnO, and NaAlO2 offer advantages in terms of ease of separation and potential for recyclability, aligning with the principles of green chemistry.[5][6][7] More recent developments, like the use of conjugate acid-base pair catalysts such as piperidinium borate, have demonstrated excellent yields in short reaction times under mild conditions.[8] The choice of catalyst should be guided by the specific substrates, desired reaction conditions, and the overall goals of the synthesis, whether it be for laboratory-scale research or large-scale industrial production.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-1-benzothiophene-3-carboxylate Derivatives as Anticancer Agents
This guide provides a comprehensive comparison of ethyl 2-amino-1-benzothiophene-3-carboxylate derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and mechanistic insights.
Introduction
This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Of particular interest is their potential as anticancer agents. This guide focuses on the SAR of a series of derivatives based on the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate core, investigating their cytotoxic effects on various cancer cell lines and exploring their mechanism of action.
Data Presentation: Anticancer Activity
The in vitro cytotoxic activity of a series of synthesized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Doxorubicin, a well-known anticancer drug, was used as a positive control.
| Compound | R | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG-2 |
| 1 | H | > 100 | > 100 |
| 2 | Phenyl isothiocyanate | 52.9 ± 3.1 | 61.5 ± 4.2 |
| 3 | Ethyl isothiocyanate | 68.3 ± 4.5 | 77.1 ± 5.8 |
| 4 | Chloroacetyl | 23.2 ± 1.5 | 31.8 ± 2.4 |
| 5 | Cyclohexylaminoacetyl | 81.7 ± 6.2 | 90.3 ± 7.1 |
| 6 | Benzoyl | 75.4 ± 5.8 | 84.9 ± 6.7 |
| 7 | Benzenesulfonyl | 95.9 ± 7.3 | > 100 |
| Doxorubicin | - | 1.2 ± 0.1 | 1.8 ± 0.2 |
Data extracted from a study on the discovery of new apoptosis-inducing agents for breast cancer.
Structure-Activity Relationship (SAR) Analysis:
The data reveals several key SAR insights:
-
The unsubstituted parent compound (1 ) showed no significant cytotoxic activity.
-
Derivatives with an isothiocyanate group (2 and 3 ) exhibited moderate activity.
-
Acylation of the 2-amino group, particularly with a chloroacetyl moiety (4 ), resulted in the most potent compound in the series, with an IC50 value of 23.2 µM against MCF-7 cells. This suggests that the presence of an electrophilic center might be crucial for its anticancer activity.
-
Larger substituents on the acetyl group, such as a cyclohexylamino group (5 ), led to a decrease in activity compared to the chloroacetyl derivative.
-
Benzoyl (6 ) and benzenesulfonyl (7 ) derivatives showed weaker activity, indicating that the nature of the acyl group significantly influences cytotoxicity.
Mechanistic Insights: Apoptosis Induction and Potential JAK2 Inhibition
Further investigation into the mechanism of action of the most potent compound, the chloroacetyl derivative (4 ), revealed that it induces apoptosis in MCF-7 breast cancer cells. Flow cytometric analysis showed a significant increase in the apoptotic cell population upon treatment with this compound.
In silico studies have suggested that these thieno[2,3-d]pyrimidine derivatives, which can be synthesized from the parent ethyl 2-aminobenzothiophene-3-carboxylate scaffold, may act as inhibitors of Janus kinase 2 (JAK2). The JAK2/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for synthesis, in vitro screening, and mechanistic evaluation.
Proposed JAK2/STAT3 Signaling Pathway Inhibition
Comparative Analysis of Antibody Cross-Reactivity for Benzothiophene-Based Haptens
This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of polyclonal antibodies raised against a specific benzothiophene-based hapten. While direct comparative data for a single benzothiophene hapten is not extensively available in published literature, this document outlines the standardized experimental protocols and data presentation formats that researchers and drug development professionals can employ to evaluate antibody specificity. The following sections detail a representative experimental workflow, present a hypothetical comparative data set, and visualize the underlying processes.
Understanding Antibody Cross-Reactivity
In the development of immunoassays for small molecules like benzothiophene derivatives, antibody cross-reactivity is a critical parameter. It defines the extent to which an antibody binds to molecules that are structurally similar to the target hapten against which it was raised. High cross-reactivity with related compounds can lead to inaccurate quantification in analytical assays, while low cross-reactivity indicates high specificity of the antibody for the target analyte.
The assessment of cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, various concentrations of structurally related analogs compete with a fixed amount of the enzyme-labeled hapten for a limited number of antibody binding sites. The degree of displacement of the labeled hapten by an analog is a measure of the antibody's affinity for that analog, and thus its cross-reactivity.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical data set for a polyclonal antibody raised against Hapten-A, a benzothiophene derivative. The cross-reactivity of this antibody was evaluated against a panel of structurally related benzothiophene analogs and other compounds.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Hapten-A | Benzothiophene Core | 10 | 100 |
| Analog B | Methylated Benzothiophene | 25 | 40 |
| Analog C | Hydroxylated Benzothiophene | 50 | 20 |
| Analog D | Benzofuran Core | 500 | 2 |
| Unrelated Compound E | Naphthalene Core | >10,000 | <0.1 |
Cross-Reactivity (%) is calculated as: (IC50 of Hapten-A / IC50 of Analog) x 100
Experimental Protocols
A detailed methodology for determining antibody cross-reactivity via competitive ELISA is provided below.
Hapten Synthesis and Conjugation
-
Hapten Synthesis: A benzothiophene derivative is functionalized with a linker arm (e.g., a carboxylic acid or an amine group) to enable conjugation to a carrier protein.
-
Protein Conjugation: The synthesized hapten is covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development, using a suitable coupling chemistry (e.g., carbodiimide chemistry). The conjugation ratio of hapten to carrier protein is determined using techniques like MALDI-TOF mass spectrometry.
Antibody Production
-
Immunization: The hapten-KLH conjugate is used to immunize animals (e.g., rabbits or mice) to elicit an antibody response.
-
Antibody Purification: Polyclonal antibodies are purified from the serum using affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with the hapten-BSA conjugate and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: A mixture of the purified polyclonal antibody and varying concentrations of the test compounds (Hapten-A and its analogs) is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are plotted against the logarithm of the analyte concentration to generate a sigmoidal dose-response curve. The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for each compound. Cross-reactivity is then calculated relative to the IC50 of the primary hapten.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA used for determining antibody cross-reactivity.
Caption: Workflow for competitive ELISA.
This guide provides a framework for the systematic evaluation of antibody cross-reactivity against benzothiophene-based haptens. By following these standardized protocols, researchers can generate robust and comparable data to ensure the specificity and reliability of their immunoassays.
A Comparative Guide to Purity Analysis of Synthesized Ethyl 2-amino-1-benzothiophene-3-carboxylate: HPLC vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC)—for benchmarking the purity of synthesized Ethyl 2-amino-1-benzothiophene-3-carboxylate. This key intermediate in pharmaceutical synthesis requires robust and reliable analytical methods to ensure its quality and the safety of subsequent drug products.
Executive Summary
High-Performance Liquid Chromatography (HPLC) stands out as the premier method for the purity determination of this compound due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior identification capabilities for volatile impurities and High-Performance Thin-Layer Chromatography (HPTLC) provides a rapid and cost-effective screening tool, HPLC delivers the most robust and widely applicable quantitative results for this particular analyte.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on a variety of factors, including the nature of the impurities, the required sensitivity, and practical considerations such as cost and sample throughput. The following table summarizes the key performance characteristics of HPLC, GC-MS, and HPTLC for the analysis of this compound.
| Parameter | HPLC (UV Detection) | GC-MS | HPTLC (Densitometry) |
| Principle | Partition chromatography based on polarity | Separation based on volatility and polarity, with mass-based detection | Adsorption chromatography on a planar surface |
| Applicability to Analyte | Excellent; ideal for non-volatile, polar compounds. | Moderate; requires derivatization to increase volatility. | Good; suitable for non-volatile compounds. |
| Typical Analysis Time/Sample | 15-30 minutes[1] | 20-40 minutes (including derivatization)[1] | 5-20 minutes (for multiple samples simultaneously)[2] |
| Limit of Detection (LOD) | ~0.1 - 10 ng/mL | ~0.01 - 1 ng/mL (in SIM mode) | ~1 - 10 ng/band |
| Limit of Quantification (LOQ) | ~0.5 - 50 ng/mL | ~0.05 - 5 ng/mL (in SIM mode) | ~5 - 50 ng/band |
| Specificity/Identification | Good; based on retention time. Enhanced with DAD/MS. | Excellent; mass spectrum provides structural information. | Moderate; based on Rf value and in-situ spectra. |
| Sample Throughput | Moderate (sequential) | Low to Moderate (sequential) | High (parallel) |
| Estimated Cost per Sample | Moderate | High | Low[2] |
| Key Advantage | High resolution and quantification for a wide range of impurities. | Definitive identification of volatile/semi-volatile impurities. | High throughput and low cost for screening. |
| Key Disadvantage | Moderate sample throughput. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower resolution and sensitivity compared to HPLC and GC-MS. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and impurity profiles.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established protocols for similar aromatic amine compounds and is designed for the quantitative determination of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm and 320 nm.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase starting composition (70:30 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks detected.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification and quantification of potential volatile or semi-volatile impurities in the synthesized product. A derivatization step is included to improve the volatility of the target analyte and related polar impurities.
Instrumentation:
-
GC-MS system with an autosampler, split/splitless injector, and a quadrupole mass spectrometer.
Derivatization (with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):
-
To approximately 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550).
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This HPTLC method is suitable for rapid screening and semi-quantitative analysis of the purity of this compound.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254.
-
Sample Application: Apply 2 µL of the sample and standard solutions as 8 mm bands.
-
Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Drying: Air dry the plate after development.
-
Detection: Densitometric scanning at 254 nm.
Sample Preparation:
-
Prepare a standard solution of this compound at a concentration of 1 mg/mL in acetone.
-
Prepare the sample solution at the same concentration in acetone.
Data Analysis:
-
Compare the Rf values and the peak areas of the sample with the standard. Purity can be estimated by comparing the area of the main spot to the total area of all spots in the sample lane.
Logical Framework for Method Selection
The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates the logical considerations for choosing between HPLC, GC-MS, and HPTLC for the purity analysis of this compound.
Conclusion
For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC should be the primary technique for accurate and precise quantification of the active pharmaceutical ingredient and its non-volatile impurities. GC-MS serves as an invaluable tool for the identification of any volatile or semi-volatile impurities that may be present from the synthesis process. HPTLC can be effectively utilized as a rapid, high-throughput screening method for routine quality control of multiple batches. The selection of the appropriate method or combination of methods will ultimately depend on the specific requirements of the analysis, from research and development to final product quality control.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-amino-1-benzothiophene-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-amino-1-benzothiophene-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
This compound is a chemical compound that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Proper handling and disposal are crucial to prevent adverse health effects and environmental contamination. This guide outlines the necessary steps for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields.[3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use only in a well-ventilated area or with a fume hood.[1][4] |
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[3][5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3]
-
Ingestion: Rinse mouth and seek medical attention if you feel unwell.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6][7][8][9][10]
Step 1: Waste Identification and Segregation
-
Classify the Waste: Treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous chemical waste.
-
Segregate Incompatibles: Store this waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Mixing incompatible wastes can lead to violent reactions.[11]
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect the waste in a designated, compatible, and leak-proof container.[8][12] The original container is often a good choice if it is in good condition.[11][13]
-
Container Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[11]
-
Keep Containers Closed: Always keep the waste container securely capped, except when adding waste.[6][8][10][11][12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11][12]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of potential spills.[8][10]
-
Storage Limits: Adhere to the storage limits for hazardous waste in your facility's SAA (e.g., typically no more than 55 gallons of hazardous waste).[12]
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11][12]
-
Follow Institutional Procedures: Follow all specific procedures for waste pickup requests required by your institution.
Step 5: Empty Container Disposal
-
Decontamination: An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste and add it to your designated hazardous waste container.[6]
-
Deface Label: After triple rinsing, deface or remove the original label on the container.[6][9]
-
Final Disposal: Dispose of the decontaminated and unlabeled container as regular laboratory glass or plastic waste, as appropriate.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 10. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Ethyl 2-amino-1-benzothiophene-3-carboxylate
This document provides critical safety, handling, and disposal protocols for Ethyl 2-amino-1-benzothiophene-3-carboxylate, tailored for research and development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may lead to respiratory irritation or an allergic skin reaction.[1][2][3][4] The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles are required at all times.[2][5][6] |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashing.[6][7] | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended for adequate chemical resistance.[6] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat must be worn and kept fastened.[6] |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat for additional protection.[6] | |
| Respiratory Protection | Fume Hood | All handling of this compound must occur within a certified chemical fume hood.[6] |
| Respirator | A NIOSH-approved respirator may be required if engineering controls are insufficient.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the necessary steps from preparation to post-experiment procedures.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused reagents and solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Contaminated Clothing: Any work clothing that becomes contaminated should be removed immediately and decontaminated before reuse.[3]
Disposal Procedure:
All generated waste must be disposed of through an approved waste disposal plant.[2][3] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety and logistical protocols, researchers can handle this compound with a high degree of safety and precision, fostering a secure and productive laboratory environment.
References
- 1. This compound | C11H11NO2S | CID 699464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
